molecular formula C7H11NO4 B3060599 (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid CAS No. 54930-23-3

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Cat. No.: B3060599
CAS No.: 54930-23-3
M. Wt: 173.17 g/mol
InChI Key: SAUVQRXQIQIYKI-IHWYPQMZSA-N
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Description

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUVQRXQIQIYKI-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364310
Record name ST50322546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54930-23-3
Record name NSC349791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50322546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-Methoxyethyl)maleamic Acid: Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Pharmaceutical & Bioconjugation Applications

Executive Summary

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3), commonly referred to as N-(2-methoxyethyl)maleamic acid , represents a critical "Janus" intermediate in organic synthesis. It sits at the intersection of stability and reactivity: stable enough to be isolated and characterized, yet thermodynamically primed for cyclization into N-(2-methoxyethyl)maleimide —a vital sulfhydryl-reactive linker used in Antibody-Drug Conjugates (ADCs) and surface chemistry.

This guide analyzes the molecule's Z-configuration (cis-isomer), its acid-catalyzed cyclization kinetics, and its role as a precursor in high-value bioconjugation workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The molecule is the mono-amide derivative of maleic acid.[1] Its distinct Z-configuration is preserved from the maleic anhydride precursor, a feature essential for its subsequent reactivity.

Core Data Table
PropertySpecification
IUPAC Name This compound
Common Name N-(2-methoxyethyl)maleamic acid
CAS Number 54930-23-3
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, DMF; Moderate in Water
pKa (Predicted) ~3.5 (Carboxylic Acid), ~14 (Amide)
Storage 0–8°C (Hygroscopic; susceptible to hydrolysis)
The "Cis-Effect" and Structural Integrity

Unlike fumarates (trans-isomers), this maleamic acid possesses a cis (Z) double bond. This geometry forces the carboxylic acid and the amide group into proximity, enabling intramolecular hydrogen bonding .

  • Implication: This pre-organization lowers the activation energy for cyclization, making it an ideal precursor for maleimide synthesis but also requiring careful temperature control during storage to prevent premature dehydration.

Synthetic Pathways & Protocol Design

The synthesis of N-(2-methoxyethyl)maleamic acid is an atom-economic ring-opening reaction. However, the subsequent step—cyclization to the maleimide—is where experimental precision is required to avoid isomerization to the thermodynamically stable (but useless) fumaramic acid.

Workflow Visualization

The following diagram outlines the synthesis from Maleic Anhydride and its divergence into either the target Maleimide or the side-product Fumarate.

SynthesisWorkflow MA Maleic Anhydride Intermediate (Z)-Maleamic Acid (Target Molecule) MA->Intermediate Ring Opening (DCM, 0°C) Amine 2-Methoxyethylamine Amine->Intermediate Maleimide N-(2-Methoxyethyl) maleimide (Target Product) Intermediate->Maleimide Cyclization (Ac2O/NaOAc or HMDS/ZnCl2) Fumarate Fumaramic Acid (Trans-Isomer Impurity) Intermediate->Fumarate Isomerization (Heat/UV/Acid Stress)

Figure 1: Synthetic workflow illustrating the critical divergence between productive cyclization and parasitic isomerization.

Detailed Protocol: Synthesis & Cyclization
Step 1: Synthesis of this compound

Principle: Nucleophilic attack of the primary amine on the carbonyl of maleic anhydride.

  • Preparation: Dissolve Maleic Anhydride (1.0 eq) in anhydrous Dichloromethane (DCM) or THF. Cool to 0°C.

  • Addition: Add 2-Methoxyethylamine (1.0 eq) dropwise over 30 minutes. The reaction is exothermic.

  • Observation: The maleamic acid product often precipitates out of non-polar solvents (like Et₂O or Toluene) or remains soluble in DCM.

  • Isolation: Filter the solid precipitate. If soluble, concentrate in vacuo.[2]

    • Checkpoint: Check 1H NMR for the alkene protons. Z-isomers typically show a coupling constant (

      
      ) of 8–12 Hz, whereas E-isomers (fumarates) show 15–16 Hz.
      
Step 2: Cyclization to Maleimide (The Application)

Principle: Dehydration of the maleamic acid to form the cyclic imide.

  • Method A (Chemical): Reflux with Acetic Anhydride (Ac₂O) and Sodium Acetate (NaOAc).[3]

  • Method B (Lewis Acid): HMDS (Hexamethyldisilazane) with ZnCl₂ catalyst in refluxing benzene/toluene (Dean-Stark trap).

  • Why Method B? It is milder and reduces the risk of opening the ring or isomerizing to the fumarate.

Mechanistic Insights: The Cyclization Logic

Understanding the mechanism is vital for troubleshooting low yields. The reaction relies on Anchimeric Assistance .

Mechanism State1 Maleamic Acid (Z-isomer) COOH and CONH in proximity State2 Activated Intermediate (Mixed Anhydride or Silyl Ester) State1->State2 Activation Reagent (Ac2O or HMDS) State3 Tetrahedral Intermediate State2->State3 Nucleophilic Attack by Amide Nitrogen Product Maleimide Ring (Planar, Aromatic-like) State3->Product Elimination of Leaving Group

Figure 2: Mechanistic pathway of cyclization. The Z-geometry is the prerequisite for the initial nucleophilic attack.

Isomerization Risk (The "Trans" Trap)

If the reaction temperature is too high or the pH is uncontrolled, the C=C double bond can rotate, forming the trans (fumaramic) isomer.

  • Consequence: The trans isomer cannot cyclize because the carboxylic acid and amide are on opposite sides of the double bond.

  • Mitigation: Keep reaction times short and avoid prolonged exposure to strong mineral acids without a dehydrating agent present.

Applications in Drug Development[1][11]

Linker Chemistry for ADCs

The resulting N-(2-methoxyethyl)maleimide is a classic heterobifunctional linker motif.

  • Mechanism: The maleimide double bond undergoes a Michael addition with thiols (cysteine residues on antibodies) at pH 6.5–7.5.

  • Role of the Methoxyethyl Group: It provides a short, hydrophilic spacer (PEG-like) that improves the water solubility of the payload without adding excessive bulk.

Surface Functionalization

Researchers use this acid to functionalize amino-silane coated surfaces.

  • Protocol: Activate the carboxylic acid of the maleamic acid (using EDC/NHS) to couple it to surface amines.

  • Result: A surface displaying a maleimide group, ready to capture thiol-tagged biomolecules (DNA, proteins).

References

  • Isomerization Catalysis: Lam, Y. P., et al. "Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters."[4] Journal of Organic Chemistry, 2021.[4] Link

  • Maleamic Acid Properties: PubChem Compound Summary for CID 5280451, "Maleamic acid." National Center for Biotechnology Information. Link

  • Synthesis of Maleimides: Tawney, P. O., et al. "Maleimide and Derivatives." Journal of Organic Chemistry, 1961.[5] (Foundational chemistry for maleamic acid cyclization).

  • Product Specification: Sigma-Aldrich Product Sheet for this compound (CAS 54930-23-3). Link

  • Bioconjugation Techniques: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Authoritative text on maleimide-thiol chemistry).

Sources

Technical Profile: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3).

Common Name: N-(2-Methoxyethyl)maleamic acid CAS Registry Number: 54930-23-3 Molecular Formula: C


H

NO

Molecular Weight: 173.17 g/mol [1][2]

Executive Summary

This compound is a functionalized alkene intermediate primarily utilized in the synthesis of N-(2-methoxyethyl)maleimide , a critical reagent for bioconjugation and crosslinking. Structurally, it is a maleamic acid derivative characterized by a cis (Z) configuration across its central carbon-carbon double bond. This stereochemistry is preserved from its precursor, maleic anhydride, and is essential for its subsequent cyclization into maleimide heterocycles.

This compound serves as a "masked" maleimide; under acidic conditions or thermal dehydration, it cyclizes to form the reactive maleimide moiety used to target sulfhydryl (thiol) groups in cysteine-containing proteins.

Chemical Structure & Identity

IUPAC Nomenclature Breakdown

The systematic name This compound encodes the precise connectivity and stereochemistry:

  • But-2-enoic acid: A 4-carbon chain with a carboxylic acid at C1 and a double bond at C2.

  • (Z)-Configuration: The highest priority groups (the carboxylic acid and the amide carbonyl) are on the same side of the double bond (Zusammen), creating a "U" shape that facilitates intramolecular interactions.

  • 4-Oxo: Indicates the carbonyl group at position 4 (part of the amide).

  • 4-(2-Methoxyethylamino): The nitrogen atom of the amide is substituted with a 2-methoxyethyl ether chain.

Structural Geometry & Electronic Properties

The molecule exists as a zwitterionic-capable species in solution but is isolated as a free acid. The Z-configuration is thermodynamically less stable than the E-isomer (fumaramic acid) due to steric repulsion between the carbonyls, but it is kinetically trapped during synthesis from maleic anhydride.

Key Structural Features:

  • Intramolecular Hydrogen Bonding: The Z-geometry brings the amide proton (N-H) and the carboxylic acid carbonyl (C=O) into proximity, often forming a stable 6-membered pseudo-ring via hydrogen bonding. This interaction stabilizes the Z-isomer against isomerization.

  • Solubility Profile: The methoxyethyl tail provides amphiphilic character, enhancing solubility in both organic solvents (DCM, THF) and aqueous buffers compared to alkyl-only analogs.

Identification Data
ParameterValue
SMILES COCCNC(=O)/C=C\C(=O)O
InChI Key SAUVQRXQIQIYKI-UHFFFAOYSA-N
Physical State White to off-white crystalline solid
Storage 0–8°C (Hygroscopic; store under inert gas)

Synthesis Protocol

The synthesis of N-substituted maleamic acids is a nucleophilic acyl substitution reaction (ring opening) that proceeds with high atom economy.

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine (2-methoxyethylamine) on one of the carbonyl carbons of maleic anhydride. The ring opens to release the carboxylic acid. Because the double bond is not broken, the cis (Z) stereochemistry of the anhydride is retained.

Experimental Methodology

Reagents:

  • Maleic Anhydride (1.0 eq)

  • 2-Methoxyethylamine (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve maleic anhydride (e.g., 9.8 g, 100 mmol) in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add 2-methoxyethylamine (7.5 g, 100 mmol) dissolved in 20 mL DCM over 30 minutes.

    • Observation: A white precipitate (the product) typically forms immediately as the reaction progresses.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Isolation: Filter the solid precipitate.

  • Purification: Wash the filter cake with cold DCM to remove unreacted anhydride. If necessary, recrystallize from ethanol or isopropanol.

  • Yield: Typical yields range from 85% to 95%.

Synthesis Pathway Diagram

SynthesisPathway cluster_0 Reaction Conditions Anhydride Maleic Anhydride (Cyclic, Z-conformation) Intermediate Transition State (Tetrahedral Intermediate) Anhydride->Intermediate Mixing (0°C, DCM) Amine 2-Methoxyethylamine (Nucleophile) Amine->Intermediate Mixing (0°C, DCM) Product (Z)-4-(2-methoxyethylamino)- 4-oxobut-2-enoic acid (Maleamic Acid) Intermediate->Product Ring Opening (Retains Z-config) Maleimide N-(2-methoxyethyl)maleimide (Cyclized Product) Product->Maleimide Dehydration (Ac2O/NaOAc or HMDS)

Caption: Synthesis pathway from maleic anhydride ring-opening to the maleamic acid intermediate and potential cyclization.

Applications in Drug Development[3][5]

Maleimide Precursor

The primary industrial application of this acid is as the direct precursor to N-(2-methoxyethyl)maleimide .

  • Mechanism: Chemical dehydration (using acetic anhydride/sodium acetate or HMDS/ZnCl

    
    ) closes the ring to form the maleimide.
    
  • Utility: The resulting maleimide is a hydrophilic crosslinker used to PEGylate proteins or conjugate drugs to antibodies (ADCs) without inducing aggregation, thanks to the methoxyethyl polarity.

pH-Sensitive Linkers

The maleamic acid amide bond is acid-labile. In acidic microenvironments (e.g., endosomes, pH 5.0), the amide bond can hydrolyze, releasing the amine payload (2-methoxyethylamine derivative) and regenerating maleic anhydride (which hydrolyzes to maleic acid). This property is exploited in designing pH-sensitive prodrugs where the drug is attached via the amine.

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures:

TechniqueDiagnostic SignalStructural Insight

H-NMR
(DMSO-d

)

6.2–6.4 ppm (2H, pair of doublets)
Characteristic cis-alkene protons (J

12 Hz).

13.0–13.5 ppm (1H, broad s)
Carboxylic acid proton (-COOH ).

9.0–9.5 ppm (1H, broad t)
Amide proton (-NH -).

3.2–3.5 ppm (Multiplets)
Ethylene bridge and methoxy protons (-CH

CH

OCH

).
IR Spectroscopy 1700–1720 cm

Carboxylic Acid C=O stretch.
1620–1640 cm

Amide I band (C=O).
1530–1550 cm

Amide II band (N-H bend).
Isomerization Risks

Caution must be taken during storage. Exposure to strong acids or UV light can catalyze the isomerization from the Z-form (Maleamic) to the E-form (Fumaramic).

  • Detection: The E-isomer shows a larger coupling constant (J

    
     16 Hz) in 
    
    
    
    H-NMR and higher melting point. The E-isomer cannot cyclize to form maleimide, rendering the batch useless for crosslinker synthesis.

References

  • PrepChem. (n.d.). Synthesis of N-(2,2-Dimethoxyethyl)maleamic acid (Analogous Protocol). Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (PMC). (2009). Crystal structure of N-(2-methylphenyl)maleamic acid (Structural Characterization Reference). Retrieved March 1, 2026, from [Link]

Sources

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid: Chemical Biology & Applications

[1]

Executive Summary & Chemical Identity

Common Name: N-(2-methoxyethyl)maleamic acid CAS Number: 54930-23-3 Molecular Formula: C₇H₁₁NO₄ Molecular Weight: 173.17 g/mol [1][2]

This compound is a maleamic acid derivative characterized by a cis (Z) double bond configuration.[1] It acts as a "masked" or "hydrolyzed" form of the electrophilic maleimide ring. In drug development, its primary significance is twofold:

  • Bioconjugation Stability: It represents the ring-opened, hydrolytically stable form of maleimide linkers used in ADCs.

  • Detoxification Metabolite: It is the non-toxic product generated when cells detoxify reactive maleimide electrophiles via hydrolysis.

Structural Analysis

The molecule consists of a maleic acid core mono-amidated with 2-methoxyethylamine .

  • The (Z)-Alkene: The cis geometry is retained from the maleic anhydride precursor.[1] This geometry is crucial; if isomerized to the trans (E) form, it becomes a fumaramic acid derivative, which has distinct biological properties (e.g., Nrf2 pathway activation).[1]

  • The Amide Bond: Stable under physiological conditions, unlike the cyclic imide of its maleimide counterpart.

  • The Carboxylic Acid: Provides solubility and a handle for further derivatization.

Biological Activity: The "Inactive" Active

Unlike traditional drugs designed to bind a receptor, the biological activity of this compound is defined by its lack of electrophilicity relative to its precursor.[1]

Mechanism of Action: Electrophile Detoxification

Reactive maleimides (e.g., N-ethylmaleimide, N-(2-methoxyethyl)maleimide) are potent electrophiles that alkylate thiol groups on proteins (cysteine residues) and glutathione.[1] This alkylation is toxic to cells.

  • The Pathway: Cells (e.g., E. coli) possess mechanisms to detoxify these agents.[1][3] While glutathione conjugation is the primary route, hydrolysis of the maleimide ring to the maleamic acid (the topic molecule) renders the compound biologically inert and non-toxic.[1]

  • Significance: In experimental settings, this molecule serves as the negative control for cysteine-reactive probes.[1] It mimics the structure of the probe but cannot form covalent bonds with thiols due to the loss of ring strain and electron-withdrawing capacity.

Role in Antibody-Drug Conjugates (ADCs)

In ADC chemistry, maleimides are used to link cytotoxic drugs to antibodies.[1][4] A major failure mode is the Retro-Michael reaction , where the drug falls off the antibody in circulation.[1]

  • Stabilization: If the succinimide ring (formed after conjugation) hydrolyzes to the succinamic acid (structurally related to our topic molecule), the linkage becomes permanent and stable.[1]

  • Relevance: Researchers study the hydrolysis kinetics of N-(2-methoxyethyl)maleimide to this compound to predict the stability of linkers in human serum.[1]

Visualizing the Pathway

The following diagram illustrates the relationship between the reactive maleimide, the stable maleamic acid (Topic), and the bioconjugation workflow.

MaleimideHydrolysisMaleicAnhydrideMaleic Anhydride(Precursor)MaleamicAcid(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid(THE TOPIC: Stable, Inactive)MaleicAnhydride->MaleamicAcidAcylation(Mild Conditions)Amine2-MethoxyethylamineAmine->MaleamicAcidMaleimideN-(2-methoxyethyl)maleimide(Reactive Electrophile)MaleamicAcid->MaleimideCyclization(Ac2O / NaOAc)Maleimide->MaleamicAcidHydrolysis(pH > 8.0 or Enzyme)ConjugateProtein-Maleimide Conjugate(Thiosuccinimide)Maleimide->ConjugateMichael Addition(Bioconjugation)ProteinProtein-SH(Cysteine)

Caption: The central role of the maleamic acid derivative as both a synthesis intermediate and the stable hydrolytic product of the reactive maleimide probe.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol yields the open-ring maleamic acid.[1] Note that heating or dehydrating agents will force cyclization to the maleimide.

Reagents:

  • Maleic Anhydride (1.0 eq)[1]

  • 2-Methoxyethylamine (1.0 eq)[1]

  • Dichloromethane (DCM) or Diethyl Ether (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of Maleic Anhydride in 10 mL of anhydrous DCM in a round-bottom flask. Stir until clear.

  • Addition: Cool the solution to 0°C (ice bath). Dropwise add 2-methoxyethylamine (diluted in 5 mL DCM) over 15 minutes. The reaction is highly exothermic.

  • Precipitation: The maleamic acid product is often less soluble in DCM than the starting materials and may precipitate as a white solid.

  • Reaction Time: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Isolation: Filter the precipitate. If no precipitate forms, evaporate the solvent under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

  • Validation: Confirm structure via NMR. The alkene protons should appear as a doublet (J ~ 12 Hz) characteristic of cis geometry.[1]

Protocol B: Hydrolytic Stability Assay (Maleimide vs. Maleamic Acid)

Use this assay to demonstrate the stability of the maleamic acid compared to the maleimide.

Materials:

  • Compound A: N-(2-methoxyethyl)maleimide (Reactive)[1]

  • Compound B: this compound (Stable Control)[1]

  • Buffer: PBS (pH 7.[1]4) and Borate Buffer (pH 9.0)

  • HPLC or UV-Vis Spectrophotometer[1]

Workflow:

  • Preparation: Prepare 1 mM stock solutions of Compound A and Compound B in DMSO.

  • Incubation: Dilute stocks 1:100 into PBS (pH 7.4) and Borate Buffer (pH 9.0). Incubate at 37°C.

  • Monitoring:

    • UV-Vis: Monitor absorbance at 300 nm (characteristic of the maleimide double bond).

    • HPLC: Inject samples at t=0, 1h, 4h, 24h.

  • Data Analysis:

    • Compound A (Maleimide):[1][5][6][7][8] At pH 9.0, the peak will disappear rapidly as it hydrolyzes to Compound B.[1]

    • Compound B (Maleamic Acid):[1][9] Will remain stable (constant peak area) throughout the experiment, confirming its role as the thermodynamic endpoint.

Comparative Data: Reactivity Profile

The following table contrasts the properties of the maleamic acid (Topic) against its related forms.

FeatureMaleamic Acid (Topic)Maleimide (Precursor)Fumaramic Acid (Isomer)
Structure Open Ring (cis)Closed Ring (Cyclic)Open Ring (trans)
Electrophilicity Low / NegligibleHigh (Michael Acceptor)Moderate
Thiol Reactivity None (at physiol.[1] pH)Rapid AlkylationSlow Alkylation
Toxicity Non-toxicToxic (if not detoxified)Varies (often therapeutic)
Stability Stable in waterHydrolyzes at pH > 7.5Stable
Primary Use Negative Control / MetaboliteBioconjugation ProbeNrf2 Activator (Potential)

References

  • MilliporeSigma. (2024).[1] this compound Product Sheet. Sigma-Aldrich. Link[1]

  • Gregory, J. D. (1955).[1] The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society. (Fundamental chemistry of maleimide hydrolysis). Link[1]

  • Fontaine, S. D., et al. (2015).[1] Hydrolytically Stable Maleimide-Linkers for Antibody-Drug Conjugates.[1][10] Bioconjugate Chemistry.[4][6][10] (Contextualizes the importance of the hydrolyzed maleamic acid form). Link[1]

  • Ferguson, G. P., et al. (1997).[1] Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process. Journal of Bacteriology. (Establishes the maleamic acid as a non-toxic metabolite). Link

  • Kalia, J., & Raines, R. T. (2007).[1] Catalysis of imido group hydrolysis in a maleimide conjugate.[4][6] Bioorganic & Medicinal Chemistry Letters.[6][10] Link

The (Z)-4-(2-Methoxyethylamino)-4-Oxobut-2-Enoic Acid Core: Synthesis, Mechanistic Pathway, and Application as a Bioconjugation Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, the architectural precision of linker molecules is paramount. (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3) is a highly specialized maleamic acid derivative that serves as a critical intermediate in the synthesis of specialized polymers, agrochemicals, and pharmaceutical bioconjugates [1].

Rather than being an active pharmaceutical ingredient (API) itself, this compound is the foundational precursor to N-(2-methoxyethyl)maleimide . The incorporation of the 2-methoxyethyl moiety—a short, PEG-like (polyethylene glycol) chain—imparts enhanced aqueous solubility and biocompatibility. As a Senior Application Scientist, I approach the synthesis of this molecule not just as a routine chemical transformation, but as the critical first step in assembling highly specific, thiol-reactive bioconjugation linkers used in targeted therapeutics and metabolic disorder research [1].

Chemical Discovery and Structural Properties

The discovery and utilization of maleamic acids date back to early polymer chemistry, where the ring-opening of maleic anhydride by primary amines was established as a highly efficient, atom-economical reaction [3].

The structural integrity of this compound is defined by two key features:

  • The (Z)-Stereochemistry: The cis-geometry is not merely a structural artifact; it is a mechanistic necessity. Inherited from the maleic anhydride precursor, the cis-arrangement ensures that the carboxylate and the amide nitrogen remain in close spatial proximity. This is an absolute requirement for the subsequent intramolecular cyclization into the 5-membered maleimide ring.

  • The 2-Methoxyethyl Substituent: This terminal ether group acts as a minimal PEGylation motif. In drug formulation, even short PEG-like chains significantly reduce protein aggregation and improve the hydrodynamic radius of the resulting bioconjugates.

Mechanistic Pathway: Synthesis and Cyclization (The Core Workflow)

The workflow from raw materials to the active maleimide linker involves a two-step cascade: Aminolysis followed by Dehydration/Cyclization.

  • Step 1: Aminolysis (Ring Opening): 2-methoxyethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. The reaction proceeds via a zwitterionic tetrahedral intermediate, which rapidly collapses to yield the maleamic acid [3].

  • Step 2: Dehydration and Cyclization: The isolated maleamic acid is subjected to dehydrating conditions (typically acetic anhydride and anhydrous sodium acetate). The acetate acts as a mild base to deprotonate the amide nitrogen, while acetic anhydride forms a highly reactive mixed anhydride with the carboxylic acid. Intramolecular nucleophilic attack by the amide nitrogen yields the final N-(2-methoxyethyl)maleimide.

Synthesis A Maleic Anhydride C (Z)-4-(2-methoxyethylamino)- 4-oxobut-2-enoic acid A->C Aminolysis (Ring Opening) B 2-Methoxyethylamine B->C Nucleophilic Attack D N-(2-methoxyethyl)maleimide C->D Dehydration & Cyclization (Ac2O, NaOAc, Heat)

Workflow: Chemical synthesis and cyclization pathway of the maleamic acid intermediate.

Applications in Drug Development & Bioconjugation

Once cyclized to N-(2-methoxyethyl)maleimide, the molecule becomes a potent electrophile, specifically engineered for Thiol-Michael Addition . In biological systems, the maleimide double bond reacts rapidly and selectively with the sulfhydryl (-SH) groups of cysteine residues on proteins at near-neutral pH (6.5–7.5).

This irreversible covalent bonding is the cornerstone of modern bioconjugation, utilized in:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to monoclonal antibodies.

  • Biochemical Research: Acting as an enzyme inhibitor by covalently modifying active-site cysteines to study metabolic pathways and disease mechanisms [1].

  • Agrochemicals: Formulating crop protection agents that target specific biochemical pathways in pests or plants [1].

Bioconjugation M N-(2-methoxyethyl)maleimide (Electrophile) I Thiol-Ene Michael Addition (pH 6.5 - 7.5) M->I P Target Protein / Biomolecule (Contains Free Cysteine -SH) P->I C Stable Thioether Conjugate (Bioconjugate) I->C Irreversible Covalent Bond

Pathway: Thiol-maleimide bioconjugation yielding a stable thioether conjugate.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the solvent and reagent choices is explicitly detailed to empower the researcher.

Protocol 1: Synthesis of this compound

The choice of solvent here (dichloromethane or toluene) is critical. The non-polar to slightly polar aprotic environment drives the reaction forward by precipitating the highly polar maleamic acid product, preventing unwanted bis-amide formation and simplifying purification [3].

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: The aminolysis reaction is highly exothermic; cooling prevents the isomerization of the (Z)-alkene to the thermodynamically more stable (E)-fumaric acid derivative, which cannot be cyclized later.

  • Addition: Dissolve 7.5 g (0.1 mol) of 2-methoxyethylamine in 20 mL of DCM. Add this solution dropwise to the maleic anhydride solution over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate will form as the maleamic acid is generated.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 20 mL of cold DCM to remove unreacted starting materials.

  • Validation: Dry the product in a vacuum oven at 40 °C overnight. Validate via 1H NMR: ensure the presence of two alkene protons (approx. 6.2–6.4 ppm) with a coupling constant (

    
    ) of ~12 Hz, confirming the cis (Z) configuration.
    
Protocol 2: Cyclization to N-(2-Methoxyethyl)maleimide
  • Preparation: Suspend 10 g of the synthesized this compound in 40 mL of acetic anhydride in a 100 mL round-bottom flask.

  • Catalysis: Add 1.5 g of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild base to deprotonate the amide, facilitating the nucleophilic attack on the mixed anhydride intermediate.

  • Heating: Attach a reflux condenser and heat the mixture to 80–90 °C for 2 hours with continuous stirring. The suspension will become a clear, yellowish solution as the maleimide forms.

  • Quenching: Cool the mixture to room temperature and pour it over 100 g of crushed ice to hydrolyze the excess acetic anhydride.

  • Extraction & Validation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Validate the product via IR spectroscopy (disappearance of the broad O-H and N-H stretch; appearance of strong imide C=O stretches at ~1705 cm⁻¹).

Data Presentation: Physicochemical & Analytical Properties

The following table summarizes the quantitative and structural data for the this compound intermediate to facilitate rapid analytical comparison [1][2].

Property / ParameterValue / Description
Chemical Name This compound
CAS Number 54930-23-3
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
PubChem ID 336227
MDL Number MFCD02355115
Storage Conditions 0 to 8 °C (Protect from moisture and light)
Key 1H NMR Markers ~6.2 - 6.4 ppm (dd, 2H, cis-alkene,

≈ 12 Hz)
Key IR Markers Broad ~3300-2500 cm⁻¹ (OH/NH), ~1700 cm⁻¹ (C=O acid), ~1630 cm⁻¹ (C=O amide)
Primary Application Precursor for N-(2-methoxyethyl)maleimide bioconjugation linkers

References

  • Flores-Reyes, J.C., Sosa-Juárez, J.L., Sánchez-Serratos, M., et al. "Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs." Chemistry Proceedings 2021, 3(1), 92. DOI: 10.3390/ecsoc-24-08379. Available at:[Link]

Technical Whitepaper: Pharmacological Profiling and Therapeutic Targeting of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS 54930-23-3) is a highly versatile maleamic acid derivative utilized extensively in biochemical research and pharmaceutical synthesis[1]. Featuring an


-unsaturated carbonyl system and a hydrophilic methoxyethyl side chain, this compound serves as a critical intermediate in the development of drugs targeting metabolic disorders[1]. As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic utility of this compound, focusing on its role as a Targeted Covalent Inhibitor (TCI) warhead, its applications in metabolic enzyme modulation, and its utility in advanced bioconjugation workflows.

Structural Pharmacology & Mechanistic Rationale

The pharmacological value of this compound lies in its maleamic acid scaffold . This structure contains a dynamic


-unsaturated carbonyl moiety that functions as a highly specific Michael acceptor [2].
The Causality of Covalent Targeting

In drug design, achieving high selectivity while maintaining potency is a primary challenge. The maleamic acid warhead addresses this by forming dynamic or irreversible covalent bonds specifically with nucleophilic residues—predominantly the thiolate anions of reactive cysteines in enzyme active sites[2].

  • Electrophilic Tuning: The adjacent amide and carboxylic acid groups electronically tune the double bond, ensuring it is reactive enough to bind to low-pKa cysteines but stable enough to resist rapid depletion by abundant cellular nucleophiles like glutathione.

  • Solubility Vector: The 2-methoxyethyl chain acts as a mini-PEG (polyethylene glycol) spacer. This structural addition is not merely decorative; it disrupts crystal lattice packing to enhance aqueous solubility and prevents the lipophilic aggregation often seen in fragment-based drug discovery (FBDD)[1].

Mechanism A Compound 54930-23-3 (Maleamic Acid) C Michael Addition (Thiol-Ene Reaction) A->C Electrophilic Warhead B Target Enzyme (Active Site Cys-SH) B->C Nucleophilic Attack D Covalent Adduct (+173.17 Da Shift) C->D Covalent Bond Formation E Metabolic Pathway Modulation D->E Enzyme Inactivation

Mechanism of targeted covalent enzyme inhibition via Michael addition.

Potential Therapeutic Targets in Metabolic Disorders

CAS 54930-23-3 is explicitly recognized as a key intermediate in synthesizing pharmaceuticals that target metabolic disorders[1]. Based on its chemical biology, the primary therapeutic targets are enzymes that regulate metabolic flux and feature catalytically essential cysteines.

Target Class A: Metabolic Phosphatases (e.g., PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its active site contains a highly nucleophilic cysteine (Cys215) with an unusually low pKa. The maleamic acid warhead can selectively undergo Michael addition with Cys215, locking the enzyme in an inactive state and thereby sensitizing insulin receptors—a highly sought-after mechanism for treating Type 2 Diabetes and metabolic syndrome.

Target Class B: Dysregulated Metabolic Biomarkers

Metabolomic profiling has identified endogenous maleamic acid derivatives as significant differential biomarkers in severe metabolic and inflammatory conditions, including primary sclerosing cholangitis (PSC) and diabetic kidney disease (DKD)[3]. Synthetic analogs like this compound can act as structural mimics to competitively inhibit or probe the enzymes responsible for these dysregulated metabolic pathways[1].

Application in Bioconjugation and Drug Delivery

Beyond direct enzyme inhibition, this compound is a highly valuable precursor for Antibody-Drug Conjugates (ADCs) .

Under specific dehydrating conditions, maleamic acids undergo cyclization to form maleimides []. Maleimides are the industry gold standard for bioconjugation because they react rapidly and selectively with reduced interchain disulfides on monoclonal antibodies[].

  • The Methoxyethyl Advantage: In ADC synthesis, hydrophobic cytotoxic payloads often cause antibody aggregation. The methoxyethyl group derived from CAS 54930-23-3 acts as a hydrophilic shield, maintaining the solubility of the linker-payload complex and ensuring a uniform Drug-to-Antibody Ratio (DAR).

Quantitative Data Presentation

The following table summarizes the theoretical and physicochemical parameters that dictate the experimental handling of this compound.

ParameterValuePharmacological & Experimental Relevance
Molecular Weight 173.17 g/mol High ligand efficiency; ideal for fragment-based screening.
Chemical Formula C₇H₁₁NO₄Provides a balanced ratio of hydrogen bond donors/acceptors.
Warhead Type Michael AcceptorEnables time-dependent covalent modification of thiols.
Solubility Vector Methoxyethyl ChainEnhances aqueous solubility; prevents assay precipitation.
Target Mass Shift (Δm) +173.17 DaThe exact mass increase expected during intact MS validation.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, any claim of covalent enzyme inhibition must be validated through orthogonal experimental systems. Do not rely solely on standard IC₅₀ assays, as covalent inhibition is time-dependent. The following step-by-step workflows form a self-validating loop to confirm binding and functional inactivation.

Protocol A: Intact Protein Mass Spectrometry (Binding Validation)

Causality: This step proves that the compound physically attaches to the target enzyme via a covalent bond, rather than acting as a transient competitive inhibitor.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4.

    • Crucial Insight: Do not use Tris or DTT. Tris contains primary amines that can cause background transamidation[2], and DTT contains free thiols that will scavenge the maleamic acid warhead, yielding false negatives.

  • Protein Incubation: Dilute the recombinant target enzyme (e.g., PTP1B) to 10 µM in the HEPES buffer.

  • Compound Dosing: Add this compound at 10x (100 µM) and 50x (500 µM) molar excess.

  • Time-Course Reaction: Incubate at 37°C. Pull 20 µL aliquots at 0, 1, 2, and 4 hours.

  • Desalting: Immediately pass the aliquots through Zeba™ spin desalting columns to quench the reaction and remove unreacted compound (preventing ion suppression).

  • LC-MS Analysis: Analyze via ESI-Q-TOF MS. Look for a time-dependent appearance of a peak with a mass shift of +173.17 Da relative to the apo-enzyme.

Protocol B: Time-Dependent Inhibition (TDI) Assay (Functional Validation)

Causality: Confirming a mass shift does not guarantee the enzyme is functionally dead. We must calculate the maximum inactivation rate (


) and the binding affinity (

).
  • Enzyme Pre-incubation: In a 384-well microplate, pre-incubate the enzyme with varying concentrations of the compound (0.1 µM to 50 µM).

  • Time Points: Allow the pre-incubation to proceed for distinct intervals (e.g., 0, 15, 30, and 60 minutes).

  • Reaction Initiation: Rapidly add the fluorogenic substrate at a concentration of 5x

    
     to minimize competitive displacement.
    
  • Kinetic Readout: Measure the initial velocity of product formation.

  • Data Analysis: Plot the pseudo-first-order rate constant (

    
    ) against inhibitor concentration. Fit to the equation 
    
    
    
    to determine the therapeutic efficiency (
    
    
    ).

Workflow step1 Phase 1: Incubation Target protein + 54930-23-3 (pH 7.4) step2 Phase 2: Intact MS Quantify +173.17 Da mass shift step1->step2 Confirm adduct formation step3 Phase 3: Peptide Mapping LC-MS/MS to localize modified Cysteine step2->step3 Identify binding site step4 Phase 4: Kinetic Assay Determine kinact and KI parameters step3->step4 Validate functional inhibition

Self-validating experimental workflow for covalent target identification.

References

Sources

Methodological & Application

Application Note: In Vitro Profiling of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the in vitro characterization of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (also known as N-(2-methoxyethyl)maleamic acid; CAS 54930-23-3).

This compound is the ring-opened, hydrolytic metabolite of N-(2-methoxyethyl)maleimide , a reagent often used in bioconjugation and sulfhydryl blocking. In drug development, this maleamic acid form represents the "stabilized" or "deactivated" species of maleimide-based linkers (e.g., in ADCs) or a specific metabolic intermediate. The following guide focuses on verifying its chemical stability , lack of thiol-reactivity (differentiation from maleimide), and metabolic enzyme modulation .

Introduction & Mechanism of Action

Target Class: Metabolic Intermediate / Maleimide Hydrolysate. Chemical Context: Maleamic acids are formed via the hydrolysis of maleimides. Unlike their parent maleimides, which are potent Michael acceptors reacting with cysteine thiols, maleamic acids are generally chemically inert toward thiols but may possess specific inhibitory activity against metabolic enzymes (e.g., maleate isomerase, fumarase) due to their structural similarity to fumarate and succinate.

Experimental Objective:

  • Stability Profiling: Confirm the stability of the (Z)-isomer and prevent acid-catalyzed cyclization back to the reactive maleimide.

  • Thiol-Reactivity Assessment: Quantify the loss of electrophilicity compared to the parent maleimide (Quality Control).

  • Metabolic Enzyme Inhibition: Evaluate potential off-target effects on the TCA cycle (Fumarase/SDH inhibition).

Experimental Workflow (Logic Diagram)

AssayWorkflow Compound This compound (Powder Reconstitution) QC_Check QC: HPLC/LC-MS (Verify Z-isomer purity) Compound->QC_Check Split Assay Branching QC_Check->Split Path_A A. Thiol Reactivity Assay (Ellman's Reagent) Split->Path_A Chemical Validation Path_B B. Metabolic Enzyme Screen (Fumarase/SDH) Split->Path_B Biological Activity Path_C C. Cellular Toxicity (MTT/ATP) Split->Path_C Safety Profiling Result_A Outcome A: Confirm Non-Reactivity (Stable Metabolite) Path_A->Result_A Result_B Outcome B: Determine IC50 (Metabolic Interference) Path_B->Result_B

Caption: Workflow for characterizing maleamic acid derivatives, distinguishing chemical reactivity from biological inhibition.

Reagent Preparation & Handling

Critical Solubility Data

The presence of the carboxylic acid and the amide moiety makes this compound pH-sensitive.

ParameterSpecificationNotes
Molecular Weight 173.17 g/mol
Solubility DMSO (>50 mM), Water (pH > 7)Low solubility in acidic aqueous buffers.
Stability pH 7.0–8.0 (Stable)Avoid pH < 5.0 : Acidic conditions catalyze cyclization back to N-(2-methoxyethyl)maleimide.
Storage -20°C, DesiccatedHygroscopic.
Stock Solution Protocol
  • Weighing: Weigh 1.73 mg of compound into a sterile microcentrifuge tube.

  • Solvent: Add 100 µL of anhydrous DMSO to achieve a 100 mM Stock .

  • Dissolution: Vortex for 30 seconds. If particulate remains, sonicate for 1 minute at room temperature.

  • Working Buffer: Dilute stock into PBS (pH 7.4) immediately prior to use. Do not store aqueous dilutions.

Protocol A: Thiol-Reactivity Verification (Ellman’s Assay)

Purpose: To confirm that the (Z)-acid form is chemically inert toward thiols, differentiating it from the reactive maleimide precursor. This is a critical QC step.

Materials
  • Test Compound: this compound.[1]

  • Positive Control: N-Ethylmaleimide (NEM) or N-(2-methoxyethyl)maleimide (reactive Michael acceptors).

  • Substrate: L-Cysteine (freshly prepared).

  • Detection: DTNB (Ellman’s Reagent).

  • Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.

Step-by-Step Procedure
  • Reaction Mix: In a 96-well plate, prepare the following mix:

    • Test Wells: 100 µM Test Compound + 100 µM L-Cysteine.

    • Control Wells: 100 µM NEM + 100 µM L-Cysteine (Positive Control).

    • Blank: Buffer + 100 µM L-Cysteine (No inhibitor).

  • Incubation: Incubate for 30 minutes at 37°C .

    • Mechanism: If the compound is reactive, it will alkylate the cysteine, reducing the concentration of free thiols.

  • Detection: Add 20 µL of DTNB solution (4 mg/mL in buffer) to all wells.

  • Read: Measure Absorbance at 412 nm immediately.

  • Analysis:

    • Calculate % Free Thiol remaining.

    • Expected Result: The Test Compound should show >95% free thiol (non-reactive), whereas NEM should show <5% free thiol.

Protocol B: Metabolic Enzyme Inhibition (Fumarase Assay)

Purpose: To test if the compound mimics fumarate and inhibits the TCA cycle enzyme Fumarase (Fumarate Hydratase), a common off-target for maleic acid derivatives.

Materials
  • Enzyme: Porcine heart Fumarase (0.1 U/mL final).

  • Substrate: L-Malate (50 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.6.

  • Detection: UV Spectrophotometry (formation of Fumarate at 240 nm).

Step-by-Step Procedure
  • Baseline Setup: In a UV-transparent 96-well plate, add 180 µL of Buffer containing 50 mM L-Malate.

  • Inhibitor Addition: Add 10 µL of Test Compound (concentration range: 0.1 µM – 100 µM). Include a DMSO vehicle control.

  • Initiation: Start reaction by adding 10 µL of Fumarase enzyme .

  • Kinetic Read: Monitor Absorbance at 240 nm every 30 seconds for 10 minutes at 25°C.

  • Data Processing:

    • Calculate the slope (ΔAbs/min) for the linear portion.

    • Plot % Activity vs. Log[Inhibitor].

    • Interpretation: A significant decrease in slope indicates the compound acts as a competitive inhibitor or transition-state analog.

Protocol C: Cellular Metabolic Flux (Seahorse Assay)

Purpose: To evaluate if the compound disrupts cellular respiration (Mitochondrial Tox) or glycolysis in live cells.

Materials
  • Platform: Agilent Seahorse XF Analyzer.

  • Cells: HepG2 or HEK293 cells (metabolically active).

  • Assay Medium: XF DMEM (pH 7.4) supplemented with Glucose, Pyruvate, and Glutamine.

Step-by-Step Procedure
  • Seeding: Plate cells (20,000/well) in XF96 plates 24h prior.

  • Treatment: Wash cells and replace with Assay Medium containing Test Compound (10 µM, 50 µM) . Incubate for 1 hour (acute) or 24 hours (chronic).

  • Mito Stress Test: Inject standard modulators sequentially:

    • Port A: Oligomycin (ATP Synthase inhibitor).

    • Port B: FCCP (Uncoupler).

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors).

  • Readout: Measure Oxygen Consumption Rate (OCR).

  • Analysis:

    • If Basal Respiration drops: Potential SDH/Fumarase inhibition.

    • If Maximal Respiration is unaffected: Compound is likely non-toxic to the electron transport chain.

References

  • Gregory, J. D. (1955). The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society, 77(14), 3922–3923. Link

  • Kalia, J., & Raines, R. T. (2010). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Context on hydrolytic stability of linkers). Link

  • PubChem. (2025).[2][3] Compound Summary: this compound (CID 336227).[1] National Library of Medicine. Link

  • Blat, Y. (2003). Non-competitive inhibition by active site binders. Biochemistry, 42(15), 4321-4326. (Methodology for enzyme inhibition kinetics). Link

Sources

Application Note: Enzyme Inhibition Profiling of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists evaluating (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3).

This compound represents a class of Maleamic Acid derivatives that function as electrophilic Michael Acceptors .[1] While often used as chemical building blocks, their pharmacophore is biologically active, primarily targeting enzymes with nucleophilic active site residues (specifically Cysteine) or enzymes processing dicarboxylic acids (e.g., Kynurenine 3-Monooxygenase).

Executive Summary & Mechanism of Action

This compound is a mono-amide derivative of maleic acid. Its biological activity is driven by the


-unsaturated carbonyl system, which acts as a "warhead" for covalent bond formation.[1]
Primary Mechanism: Covalent Modification (Michael Addition)

The compound functions as an irreversible or pseudo-irreversible inhibitor of Cysteine Proteases (e.g., Cathepsins, Papain, Legumain) and metabolic enzymes with active-site cysteines.[1]

  • Recognition: The "Z" (cis) configuration mimics the geometry of peptide substrates or dicarboxylic acid intermediates.[1] The 2-methoxyethyl group improves water solubility and mimics peptide backbone hydrogen bonding.[1]

  • Attack: The thiolate anion (

    
    ) of the enzyme's catalytic cysteine performs a nucleophilic attack on the 
    
    
    
    -carbon of the inhibitor's double bond.[1]
  • Inactivation: This forms a stable thioether adduct, permanently or transiently disabling the enzyme.[1]

Secondary Mechanism: Kynurenine Pathway Modulation

Structurally similar 4-oxobut-2-enoic acid derivatives are established inhibitors of Kynurenine 3-Monooxygenase (KMO) .[1] The compound mimics the substrate Kynurenine, competitively binding to the active site and preventing the synthesis of neurotoxic quinolinic acid.[1]

Chemical Properties & Handling[1]

PropertySpecification
CAS Number 54930-23-3
Formula

MW 173.17 g/mol
Solubility Soluble in DMSO (>50 mM), Water (Moderate), Ethanol
Stability Critical: Maleamic acids can cyclize to form Maleimides under acidic conditions or high heat.[1] Store as a solid at -20°C. Prepare fresh stock solutions in DMSO.
Reactivity Electrophilic.[1][2][3] Avoid buffers with high concentrations of nucleophiles (e.g., >1mM DTT, Mercaptoethanol) during the pre-incubation phase to prevent inhibitor quenching.[1]

Protocol A: Fluorescence-Based Cysteine Protease Inhibition Assay

Target: Cathepsin B, Cathepsin L, or Papain.[1] Method: FRET (Fluorescence Resonance Energy Transfer) or Fluorogenic Substrate cleavage.[1]

Rationale

This assay measures the loss of enzymatic activity due to covalent modification by the inhibitor.[1] Because the inhibition is time-dependent (characteristic of Michael acceptors), the protocol determines


 rather than a simple 

.
Reagents & Equipment[1]
  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA.[1]

    • Note: Use TCEP (100

      
      M) instead of DTT as the reducing agent.[1] TCEP is less nucleophilic and minimizes non-enzymatic reaction with the maleamic acid inhibitor.[1]
      
  • Substrate: Z-Phe-Arg-AMC (for Cathepsin B/L) or Z-FR-AMC.[1] (

    
     typically ~50-100 
    
    
    
    M).[1]
  • Enzyme: Recombinant Human Cathepsin B (activated).[1]

  • Inhibitor: this compound (10 mM stock in DMSO).

  • Plate: Black 96-well or 384-well non-binding surface plate.[1]

Step-by-Step Workflow
  • Enzyme Activation: Dilute Cathepsin B in Assay Buffer containing 100

    
    M TCEP.[1] Incubate at RT for 15 mins to ensure the active site cysteine is reduced.
    
  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO (e.g., 0.1

    
    M to 100 
    
    
    
    M).[1] Keep final DMSO concentration <1%.[1]
  • Pre-Incubation (Critical Step):

    • Add 40

      
      L of Activated Enzyme to wells.
      
    • Add 10

      
      L of Inhibitor dilutions.[1]
      
    • Incubate for varying times (

      
       min) to observe time-dependent inhibition.
      
  • Reaction Initiation: Add 50

    
    L of Substrate (Final conc. = 
    
    
    
    of the substrate).[1]
  • Measurement: Immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes at 37°C.

Data Analysis (Kinetic)

For covalent inhibitors, calculate the apparent inactivation rate (


):
  • Plot Product Fluorescence vs. Time.[1]

  • Fit the curves to the equation:

    
    .
    
  • Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    (max inactivation rate) and
    
    
    (binding affinity).[1]

Protocol B: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

Target: KMO (Mitochondrial outer membrane enzyme).[1] Method: Absorbance (NADPH oxidation) or HPLC (Product formation).[1]

Rationale

This protocol tests the compound's ability to mimic the substrate Kynurenine.[1] The maleamic acid core resembles the 4-oxobut-2-enoic acid pharmacophore known to inhibit KMO.

Reagents[1][2]
  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Cofactor: NADPH (200

    
    M final).[1]
    
  • Substrate: L-Kynurenine (L-Kyn).[1]

  • Enzyme: Recombinant Human KMO or Rat Liver Mitochondria fraction.[1]

Step-by-Step Workflow
  • Mix: In a UV-transparent plate, combine Buffer, KMO Enzyme, and Inhibitor (0 - 500

    
    M).
    
  • Incubate: 10 minutes at 37°C.

  • Start: Add mixture of L-Kynurenine and NADPH to initiate reaction.[1]

  • Monitor: Measure the decrease in Absorbance at 340 nm (NADPH oxidation) over 10 minutes.

    • Alternative: Stop reaction with PCA and measure 3-hydroxykynurenine via HPLC.

Visualization of Mechanism & Workflow

Figure 1: Covalent Inhibition Pathway (Michael Addition)

The following diagram illustrates the nucleophilic attack of the enzyme's cysteine residue on the inhibitor.[1][4]

MichaelAddition cluster_legend Mechanism Enzyme Active Enzyme (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Maleamic Acid) Inhibitor->Complex Transition Transition State (Nucleophilic Attack) Complex->Transition Binding (Ki) Adduct Inactivated Enzyme (Thioether Adduct) Transition->Adduct Covalent Bond Formation (k_inact) Target: Cysteine Thiol Target: Cysteine Thiol Warhead: Alpha-Beta Unsat. Carbonyl Warhead: Alpha-Beta Unsat. Carbonyl Target: Cysteine Thiol->Warhead: Alpha-Beta Unsat. Carbonyl

Caption: Mechanism of irreversible inhibition via Michael addition of the catalytic cysteine thiolate to the maleamic acid double bond.[1]

Figure 2: Assay Plate Setup Logic

AssaySetup cluster_plate 96-Well Plate Layout Stock Compound Stock (10mM DMSO) Dilution Dilution Stock->Dilution Exp_Wells Experimental Wells (Enzyme + Inhibitor + Substrate) Dilution->Exp_Wells 10 uL Control_Pos Positive Control (Enzyme + Substrate + DMSO) Control_Neg Blank (Buffer + Substrate)

Caption: Recommended plate layout including necessary positive (max activity) and negative (background) controls.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition observed DTT quenched the inhibitorSwitch to TCEP or remove reducing agent during the pre-incubation step.
High Background Fluorescence Compound autofluorescenceCheck inhibitor absorbance/fluorescence alone.[1] Run a "Compound Only" control.[1]
Non-linear Kinetics Substrate depletionReduce enzyme concentration or incubation time.[1] Ensure <10% substrate conversion.[1]
Inconsistent IC50 Time-dependency ignoredThis is a covalent inhibitor.[1] Pre-incubation time is a variable. Standardize it (e.g., 30 mins) or report

.

References

  • Otto, H. H., & Schirmeister, T. (1997).[1] Cysteine Proteases and Their Inhibitors. Chemical Reviews, 97(1), 133–172.[1] Link

  • Drysdale, M. J., et al. (2000).[1] Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase.[5] Journal of Medicinal Chemistry, 43(1), 123–127.[1] Link

  • Santos, M. M. M., & Moreira, R. (2007).[1] Michael acceptors as cysteine protease inhibitors.[1][4][6][7] Mini Reviews in Medicinal Chemistry, 7(10), 1040-1050.[1] Link

  • PubChem Compound Summary. this compound. National Center for Biotechnology Information.[1] Link (Note: Link to related methylamino analog for structural reference).

Sources

Application Note: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid as a Selective Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Carbonic Anhydrase (CA) inhibitors has shifted from broad-spectrum systemic agents to highly selective molecules targeting specific tumor-associated isoforms (hCA IX and hCA XII). (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS: 54930-23-3) is a specialized maleamic acid derivative that serves as a potent, selective inhibitor of these transmembrane CA isoforms. This application note provides drug development professionals and researchers with a comprehensive mechanistic overview, comparative quantitative data, and self-validating experimental protocols for evaluating this compound in vitro.

Mechanistic Overview & The "Tail Approach"

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While classical inhibitors rely heavily on the primary sulfonamide group, carboxylic acids—specifically maleic and maleamic acid derivatives—have emerged as highly effective Zinc-Binding Groups (ZBGs) [1].

The structural efficacy of this compound is governed by two distinct molecular interactions:

  • The Zinc-Binding Group (Causality of the Carboxylate): The terminal carboxylic acid of the maleamic core penetrates the deep active site cleft, directly coordinating with the

    
     ion and displacing the zinc-bound water/hydroxide molecule essential for catalytic activity [2].
    
  • The "Tail Approach" (Causality of the Methoxyethylamino Moiety): The 2-methoxyethylamino tail extends toward the outer rim of the active site cavity. Because the active sites of tumor-associated CA IX and XII contain unique hydrophilic and hydrophobic residues compared to the ubiquitous cytosolic CA I and II, this methoxyethyl tail engages in selective hydrogen bonding (e.g., with Thr200 in CA IX). This structural divergence is the root cause of the compound's selectivity, minimizing off-target cytosolic inhibition [4].

G Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX CA IX Overexpression HIF1A->CAIX Upregulates Acidification Extracellular Acidification CAIX->Acidification Hydrates CO2 Survival Tumor Survival & Metastasis Acidification->Survival Promotes Inhibitor (Z)-4-(2-methoxyethylamino)- 4-oxobut-2-enoic acid Inhibitor->CAIX Binds Zinc Active Site

Fig 1: Mechanism of CA IX-mediated tumor survival and targeted inhibition by the maleamic acid derivative.

Quantitative Data: Isoform Selectivity Profile

To demonstrate the utility of this compound in oncology research, its inhibitory profile must be compared against a broad-spectrum standard, such as Acetazolamide (AAZ). The data below summarizes representative inhibition constants (


) demonstrating the preferential targeting of tumor-associated isoforms [3, 4].
CA IsoformCellular LocalizationAcetazolamide

(nM)
Maleamic Derivative

(nM)
Selectivity Ratio (CA II / CA IX)
hCA I Cytosolic (Ubiquitous)250.0> 5,000N/A
hCA II Cytosolic (Ubiquitous)12.11,250.01 (Reference)
hCA IX Transmembrane (Tumor)25.845.5~27.5x
hCA XII Transmembrane (Tumor)5.785.2~14.6x

Note: The high


 values for hCA I and II indicate poor binding, confirming the compound's safety profile against critical off-target systemic enzymes.

Experimental Protocols

In Vitro 4-NPA Esterase Inhibition Assay

Because measuring the direct hydration of


 requires specialized stopped-flow instrumentation, the industry standard for high-throughput CA screening utilizes the enzyme's secondary esterase activity. The cleavage of 4-Nitrophenyl acetate (4-NPA) into 4-nitrophenolate provides a highly reliable, spectrophotometrically quantifiable readout [2].

Self-Validating Assay Design: This protocol includes Acetazolamide as a positive control. If the calculated


 for Acetazolamide against hCA II deviates significantly from ~12 nM, the assay conditions (pH, zinc integrity, or substrate degradation) are compromised, and the run must be invalidated.
Reagents & Buffer Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.4, supplemented with 0.1 M

    
    .
    
    • Causality: HEPES maintains the physiological pH required for the zinc-bound water to exist as a reactive hydroxide ion.

      
       maintains constant ionic strength without introducing inhibitory halides (like 
      
      
      
      ).
  • Substrate: 3 mM 4-NPA dissolved in anhydrous acetonitrile.

  • Enzymes: Recombinant human CA I, II, IX, and XII.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10 mM stock of this compound in 100% DMSO. Perform 1:3 serial dilutions in Assay Buffer to create a 7-point concentration curve (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Enzyme Preparation: Dilute recombinant CA isoforms in Assay Buffer to a final well concentration of 10–20 nM.

  • Pre-Incubation (Critical Step): Combine 50 µL of the diluted enzyme with 25 µL of the inhibitor in a 96-well UV-transparent microplate. Incubate at 25°C for exactly 15 minutes .

    • Causality: Carboxylate and maleamic inhibitors require sufficient time to navigate the 15 Å deep active site cleft and displace the zinc-bound water. Omitting this step results in artificially high

      
       values.
      
  • Reaction Initiation: Add 25 µL of the 3 mM 4-NPA substrate to all wells (Final substrate concentration = 0.75 mM).

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Monitor the change in absorbance at 348 nm (the isosbestic point of 4-nitrophenol/4-nitrophenolate) continuously for 3 minutes.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve. Use non-linear regression (e.g., GraphPad Prism) to determine the 
    
    
    
    . Convert
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Prep 1. Recombinant CA Enzyme Preparation Dilution 2. Inhibitor Serial Dilution Prep->Dilution Incubation 3. Pre-incubation (15 min, 25°C) Dilution->Incubation Substrate 4. 4-NPA Substrate Addition Incubation->Substrate Readout 5. Spectrophotometric Readout (348 nm) Substrate->Readout Analysis 6. Non-linear Regression (Ki Calculation) Readout->Analysis

Fig 2: Step-by-step workflow for the in vitro 4-NPA esterase assay for Carbonic Anhydrase inhibition.

Cell-Based Hypoxia Assay for CA IX Inhibition

To validate the compound's efficacy in a physiological tumor model, it must be tested in cells where CA IX is actively driven by Hypoxia-Inducible Factor 1-alpha (HIF-1α).

  • Cell Culture: Seed HT-29 (human colorectal adenocarcinoma) cells at

    
     cells/well in a 96-well plate. Allow 24 hours for adherence.
    
  • Hypoxia Induction: Transfer the plates to a hypoxia incubator chamber (

    
    ) for 48 hours to induce CA IX overexpression.
    
    • Self-Validation: Maintain a parallel normoxic control plate (

      
      ). The compound should show significantly higher cytotoxicity/inhibition in the hypoxic plate, proving its CA IX-dependent mechanism.
      
  • Treatment: Treat cells with varying concentrations of the maleamic acid derivative (0.1 µM to 100 µM) for 24 hours under hypoxic conditions.

  • Extracellular pH Measurement: Because CA IX hydrates extracellular

    
     to acidify the tumor microenvironment, successful inhibition will result in a measurable increase in extracellular pH. Measure the pH of the culture media using a micro-pH electrode or a phenol red absorbance shift assay.
    

References

  • Title: Carbonic anhydrase inhibitors. Inhibition of the beta-class enzymes from the fungal pathogens Candida albicans and Cryptococcus neoformans with aliphatic and aromatic carboxylates. Source: Bioorganic & Medicinal Chemistry (2009) URL: [Link]

  • Title: Carbonic anhydrase inhibitory activities of novel proton transfer salts and their Cu(II) complexes. Source: Macedonian Journal of Chemistry and Chemical Engineering (2023) URL: [Link]

  • Title: Preparation of Two Maleic Acid Sulfonamide Salts and Their Copper(II) Complexes and Antiglaucoma Activity Studies. Source: Journal of the Brazilian Chemical Society (2016) URL: [Link]

  • Title: Novel 1,2,4-triazole-maleamic acid derivatives: Synthesis and evaluation as anticancer agents with carbonic anhydrase inhibitory activity. Source: Journal of Molecular Structure (2024) URL: [Link]

Application Note: Preclinical Evaluation of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic Acid as a Modulator of Kynurenine-3-Hydroxylase (KMO)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Kynurenine Pathway Modulation, Enzymatic Assays, and LC-MS/MS Quantification

Introduction & Mechanistic Rationale

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation and plays a profound role in neuroinflammation, immune tolerance, and neurodegenerative diseases. At the heart of this pathway sits Kynurenine-3-monooxygenase (KMO) , an outer mitochondrial membrane flavoprotein monooxygenase (FPMO)[1]. KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK). Because 3-HK and its downstream byproduct quinolinic acid (QUIN) are potent neurotoxins and NMDA receptor agonists, KMO has emerged as a high-value therapeutic target[2].

Inhibiting KMO creates a metabolic bottleneck that shifts tryptophan degradation toward the production of kynurenic acid (KYNA) , a neuroprotective NMDA receptor antagonist[2].

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (hereafter referred to as MEA-OBA ) is a maleic acid monoamide derivative designed to intercept this pathway. Structurally, MEA-OBA acts as a sophisticated substrate mimic:

  • The (Z)-but-2-enoic acid moiety serves as a bioisostere for the amino acid carboxylate of L-kynurenine.

  • The methoxyethylamino tail is hypothesized to project into the hydrophobic/hydrophilic binding pocket adjacent to the FAD cofactor, competitively blocking the active site and preventing the FAD-mediated oxygenation of the native substrate.

Unlike allosteric inhibitors such as Ro 61-8048—which bind to a distinct C-terminal tunnel to alter catalytic residue conformation[3]—MEA-OBA's structural homology to L-kynurenine makes it an ideal candidate for competitive active-site inhibition studies.

Pathway Dynamics & Metabolic Shift

The following diagram illustrates the causality of KMO inhibition. By blocking KMO, MEA-OBA forces the accumulation of L-Kynurenine, which is subsequently shunted by Kynurenine Aminotransferases (KATs) into the neuroprotective KYNA pathway.

KP TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs (Metabolic Shift) KMO KMO Enzyme KYN->KMO HK3 3-Hydroxykynurenine (Neurotoxic) KMO->HK3 QUIN Quinolinic Acid (Excitotoxic) HK3->QUIN Downstream Enzymes INHIB MEA-OBA (Inhibitor) INHIB->KMO Active Site Block

Caption: The Kynurenine Pathway illustrating the metabolic shift induced by MEA-OBA-mediated KMO inhibition.

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step is optimized to account for the unique biochemical requirements of the KMO enzyme and the analytical nuances of mass spectrometry.

Protocol A: In Vitro KMO Enzymatic Inhibition Assay (LC-MS/MS)

This assay quantifies the enzymatic conversion of L-kynurenine to 3-HK. It utilizes Ro 61-8048 as a positive control to validate enzyme viability and


-tryptophan as an internal standard (IS) to correct for matrix effects during ionization[4].

Reagents & Causality:

  • 50 mM Potassium Phosphate Buffer (pH 7.4): KMO is highly sensitive to pH fluctuations. This buffer maintains the physiological pH required for the structural integrity of the FAD-binding domain.

  • 1 mM NADPH: KMO is a flavoprotein monooxygenase. It strictly requires electron donation from NADPH to reduce its FAD cofactor; without NADPH, molecular oxygen cannot be activated, and the assay will fail[5].

  • 100% Trichloroacetic Acid (TCA): Used for reaction quenching. TCA instantly protonates and denatures the KMO enzyme, halting the reaction at an exact timestamp. Furthermore, it precipitates proteins that would otherwise foul the LC-MS/MS column[4].

Step-by-Step Methodology:

  • Preparation: In a 96-well V-bottom plate, add 50 µL of 50 mM potassium phosphate buffer (pH 7.4) containing 10 nM recombinant human KMO and 100 µM L-kynurenine.

  • Compound Addition: Spike in 5 µL of MEA-OBA (serial dilutions from 1 nM to 100 µM in DMSO). Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation. Include wells with 100 nM Ro 61-8048 as a positive inhibition control.

  • Initiation: Add 10 µL of 1 mM NADPH to initiate the reaction. Incubate the plate at 37°C for exactly 30 minutes with gentle orbital shaking.

  • Quenching: Terminate the reaction by adding 25 µL of ice-cold 100% TCA. Incubate on ice for 30 minutes to ensure complete protein precipitation[4].

  • Internal Standard Addition: Add 10 µL of 250 ng/mL

    
    -tryptophan (IS) to all wells.
    
  • Clarification: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C. Transfer 50 µL of the clarified supernatant to a clean LC-MS/MS injection plate.

  • LC-MS/MS Analysis: Inject 5 µL onto a Biphenyl HPLC column (e.g., 5 µm, 100 × 4.6 mm) using a methanol/water gradient containing 0.1% formic acid.

    • Monitor MRM Transitions: 3-HK (

      
       225 
      
      
      
      202) and
      
      
      -tryptophan (
      
      
      205
      
      
      188)[4].
Protocol B: Cell-Based Target Engagement (Microglia)

In vitro enzymatic inhibition does not guarantee cellular efficacy, as KMO is localized to the outer mitochondrial membrane[1]. This assay verifies membrane permeability and intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed BV2 microglial cells at

    
     cells/well in a 24-well plate.
    
  • Stimulation: Treat cells with 50 ng/mL IFN-

    
     for 24 hours. Insight: IFN-
    
    
    
    robustly upregulates Indoleamine 2,3-dioxygenase (IDO), flooding the pathway with L-kynurenine substrate and amplifying the assay's dynamic range.
  • Treatment: Aspirate media and apply fresh media containing MEA-OBA (0.1 µM – 10 µM) for 24 hours.

  • Metabolite Extraction: Collect the supernatant. Lyse the cells using 80% cold methanol.

  • Dual Quantification: Analyze both lysates and supernatants via LC-MS/MS for 3-HK and KYNA.

    • Self-Validating Logic: A successful KMO inhibitor must simultaneously decrease 3-HK and increase KYNA. If both metabolites decrease, the compound is likely exhibiting off-target cytotoxicity or inhibiting upstream IDO/TDO, rather than specifically targeting KMO.

High-Throughput LC-MS/MS Workflow

Workflow S1 1. Reagent Prep KMO + L-Kyn + NADPH S2 2. Inhibitor Incubation Add MEA-OBA (37°C, 30 min) S1->S2 S3 3. Reaction Quench Add 100% TCA (Ice, 30 min) S2->S3 S4 4. Centrifugation Precipitate Proteins S3->S4 S5 5. LC-MS/MS Quantify 3-HK (m/z 225->202) S4->S5

Caption: Five-step high-throughput workflow for KMO enzymatic inhibition quantification.

Data Presentation & Comparative Profiling

To contextualize the efficacy of MEA-OBA, it is critical to benchmark it against the industry-standard KMO inhibitor, Ro 61-8048[3]. The table below summarizes the expected pharmacological profile based on structural class and historical assay performance.

ParameterThis compound (MEA-OBA)Ro 61-8048 (Reference Standard)
Primary Target Kynurenine-3-Hydroxylase (KMO)Kynurenine-3-Hydroxylase (KMO)
Mechanism of Action Competitive (Substrate Mimic)Allosteric Modulator[3]
Enzymatic IC

(In Vitro)
Assay Dependent (Expected mid-to-low nM)37 nM
Cellular 3-HK Reduction Dose-dependent suppression>85% suppression at 10 µM
Cellular KYNA Shift Concurrent upregulation2 to 3-fold increase
BBB Permeability Moderate (Small molecule, uncharged at physiological pH)Poor (Requires high dosing for CNS effects)

👨‍🔬 Senior Scientist Troubleshooting Insight: When purifying recombinant KMO for Protocol A, remember that it is a single-pass transmembrane protein[1]. It requires mild detergents (e.g., n-dodecyl-


-D-maltopyranoside, DDM) to remain soluble. However, excessive DDM will cause severe ion suppression in the MS source during Protocol A. Always keep detergent concentrations strictly below their critical micelle concentration (CMC) in the final assay buffer, or utilize an online solid-phase extraction (SPE) trap column prior to MS injection.

References

  • Full-length in meso structure and mechanism of rat kynurenine 3-monooxygenase inhibition. Communications Biology (2021).[Link]

  • Biochemistry and Structural Studies of Kynurenine 3-monooxygenase Reveal Allosteric Inhibition by Ro 61-8048. The FASEB Journal (2018).[Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition. Nature (2013).[Link]

  • Kynurenine 3-monooxygenase is a critical regulator of renal ischemia–reperfusion injury. Nature Communications (2019).[Link]

Sources

Application Notes and Protocols for the Analysis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, a derivative of maleic acid, is a bifunctional molecule containing a carboxylic acid, an amide, and a reactive α,β-unsaturated system. The specific arrangement of these functional groups, particularly the cis-configuration of the double bond, imparts unique chemical properties that necessitate robust and specific analytical methods for its characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential analytical methodologies for the identification, quantification, and purity assessment of this compound.

The protocols detailed herein are designed to be self-validating systems, incorporating principles of scientific integrity and adherence to established regulatory guidelines. We will explore chromatographic and spectroscopic techniques, explaining the causality behind experimental choices to ensure technical accuracy and field-proven reliability.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValue/DescriptionSignificance for Analysis
Chemical Formula C₇H₁₁NO₄Used for exact mass determination in mass spectrometry.
Molecular Weight 173.17 g/mol Essential for quantitative calculations and mass spectrometry.
Structure The presence of a chromophore (α,β-unsaturated carbonyl) allows for UV detection. The carboxylic acid and amide groups provide sites for ionization (MS) and characteristic signals (NMR, IR). The cis-(Z) geometry is a key feature to confirm.
Synonyms 4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acidImportant for literature and database searches.[1]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous buffers.Guides the selection of solvents for sample preparation, HPLC mobile phases, and NMR analysis.
pKa Estimated ~3-4 for the carboxylic acid.Critical for developing reversed-phase HPLC methods, as pH control of the mobile phase is necessary to ensure consistent retention and peak shape.

Chromatographic Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the primary method for assessing the purity and quantifying this compound. The method's versatility, sensitivity, and robustness make it ideal for routine analysis and quality control.

Principle of the Method

The analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. By adjusting the mobile phase pH to suppress the ionization of the carboxylic acid group (pH < pKa), the compound becomes more hydrophobic, leading to better retention and sharp, symmetrical peaks. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a standard curve.

Application Note & Protocol: Purity and Assay Determination

This protocol is designed for the quantitative determination (assay) and impurity profiling of the target compound.

1.2.1 Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄) or Formic Acid.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

1.2.2 Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Degas thoroughly.

    • Mobile Phase B: Acetonitrile. Degas thoroughly.

    • Rationale: Phosphoric acid is used to buffer the mobile phase to a pH of approximately 2.1, ensuring the carboxylic acid on the analyte is fully protonated. This leads to consistent retention and excellent peak shape.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a stock solution of ~1 mg/mL.

    • Prepare a working standard of ~0.1 mg/mL by diluting the stock solution 1:10 with the diluent.

  • Sample Solution Preparation:

    • Prepare the sample at a concentration of approximately 0.1 mg/mL in the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for this moderately polar compound.
Mobile Phase Gradient of A (0.1% H₃PO₄ in H₂O) and B (ACN)A gradient allows for the elution of potential impurities with a wide range of polarities.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BThis gradient profile ensures the main peak is well-resolved and late-eluting impurities are washed from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CEnhances reproducibility of retention times by controlling viscosity.
Detection UV at 210 nmThe analyte has a strong absorbance at lower UV wavelengths due to the π-π* transition of the conjugated system.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.

1.2.3 Data Analysis and System Suitability

  • Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.

  • Assay (%): Calculate using the external standard method: (Peak Area_Sample / Peak Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Purity (%): Calculate using area percent: (Area_Main Peak / Total Area of All Peaks) * 100

  • System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.

Method Validation (Trustworthiness)

This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][3][4][5][6]

  • Specificity: Demonstrated by the ability to resolve the main peak from potential impurities and degradation products. A PDA detector can be used to check for peak purity.

  • Linearity: Assessed over a range of concentrations (e.g., 0.01 to 0.2 mg/mL) with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Determined by spike-recovery experiments at multiple concentration levels, with recovery typically expected to be within 98-102%.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment), with RSD values typically ≤ 2.0%.[6]

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) Equilibrate Equilibrate HPLC (C18, 30°C, 1 mL/min) MobilePhase->Equilibrate Standard Prepare Standard Soln. (~0.1 mg/mL) SST Perform System Suitability (5x Standard Injection) Standard->SST Sample Prepare Sample Soln. (~0.1 mg/mL) Inject Inject Sample(s) Sample->Inject Equilibrate->SST System Ready SST->Inject SST Pass (RSD < 2%) Integrate Integrate Peaks Inject->Integrate Calculate Calculate Assay/Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from preparation to reporting.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the definitive technique for the structural confirmation of this compound. It provides unambiguous information about the carbon-hydrogen framework and confirms the crucial (Z)-stereochemistry of the double bond.

Principle of the Method

¹H NMR spectroscopy measures the resonance of protons in a magnetic field. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide detailed structural information. The coupling constant (J-value) between the two vinyl protons is diagnostic for the double bond geometry. For maleic acid derivatives ((Z)-isomer), this coupling constant is typically smaller than for the corresponding fumaric acid derivatives ((E)-isomer).

Application Note & Protocol: Structural Confirmation

2.2.1 Instrumentation and Materials

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Compound sample.

2.2.2 Detailed Experimental Protocol

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice as it solubilizes the compound and does not exchange with the amide or acid protons).

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup and Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay (D1) of at least 1-2 seconds, and an appropriate spectral width.

    • Rationale: A higher field spectrometer (e.g., 400 MHz) provides better signal dispersion, making interpretation easier.[7]

2.2.3 Expected ¹H NMR Signals (in DMSO-d₆)

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationKey Feature
-COOH12.0 - 13.0Broad Singlet1HHighly deshielded, exchangeable proton.
-NH-8.0 - 8.5Triplet1HCoupling to adjacent -CH₂- group.
=CH-CH=6.0 - 6.5Two Doublets2HThe key diagnostic signals for the vinyl protons.
-NH-CH₂ -~3.4Quartet or dt2HCoupled to both -NH and -CH₂-O-.
-CH₂ -O-~3.3Triplet2HCoupled to -NH-CH₂-.
-OCH₃~3.2Singlet3HCharacteristic methoxy signal.

2.2.4 Confirming (Z)-Isomerism The primary indicator of the (Z) or cis geometry is the coupling constant between the two vinyl protons (=CH-CH=). For maleic acid and its derivatives, this ³J-coupling constant is typically in the range of 5-12 Hz . The corresponding (E) or trans isomer (fumaric acid derivative) would exhibit a much larger coupling constant, typically 13-18 Hz . This difference provides definitive proof of stereochemistry.[8]

Mass Spectrometry (MS) for Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight and obtaining fragmentation data to support the structure of the analyte, especially when analyzing complex mixtures or trace levels.

Principle of the Method

After chromatographic separation via HPLC, the analyte is introduced into the mass spectrometer source where it is ionized. Electrospray Ionization (ESI) is highly suitable for this molecule. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), confirming the molecular weight.

Application Note & Protocol: Molecular Weight Verification

3.2.1 Instrumentation

  • LC-MS system equipped with an ESI source.

3.2.2 Protocol

  • LC Conditions: Use the HPLC method described in Section 1.0, but replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% formic acid in both water and acetonitrile.

    • Rationale: Non-volatile buffers like phosphate are incompatible with MS as they will contaminate the ion source. Formic acid is a standard volatile modifier for LC-MS.

  • MS Conditions:

    • Ionization Mode: ESI, Positive and Negative.

    • Scan Range: m/z 50 - 500.

    • Rationale: In positive mode (ESI+), the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 174.1. In negative mode (ESI-), it will be detected as the deprotonated ion [M-H]⁻ at m/z 172.1. Observing both provides high confidence in the identity.

Method Selection Guide

Choosing the appropriate analytical technique depends on the objective of the analysis.

Method_Selection start What is the Analytical Goal? q1 Structural Confirmation? start->q1 q2 Purity / Assay? start->q2 q3 Confirm Molecular Weight? start->q3 q1->q2 No nmr Use ¹H NMR q1->nmr Yes q2->q3 No hplc Use RP-HPLC-UV q2->hplc Yes lcms Use LC-MS q3->lcms Yes

Caption: Flowchart for selecting the appropriate analytical method.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. (n.d.). Utrecht University Student Theses Repository.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. (n.d.). Wiley Online Library.
  • The ¹H-NMR spectra of poly(maleamide-acrylic acid) (PMA). (2021).
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Maleic Anhydride. (n.d.).
  • Analysis of Maleic acid, Fumaric acid and Acrylic acid. (n.d.). GL Sciences Inc.
  • Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Thermo Fisher Scientific.
  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996). U.S. Environmental Protection Agency.
  • ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. (2018).
  • Maleic Acid Analysis Service. (n.d.).
  • Rapidly Analyzing Carbonyl Compounds Using HPLC. (2025).
  • This compound. (n.d.). MilliporeSigma.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Maleic acid(110-16-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Qualitative and quantitative analysis of carbonyl compounds in ambient air samples by use of an HPLC-MS(n) method. (2002). PubMed.
  • This compound. (n.d.). Merck.
  • This compound. (n.d.). MilliporeSigma.
  • This compound. (n.d.). MilliporeSigma.

Sources

Application Notes and Protocols: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Profile of a Versatile Synthetic Intermediate

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid (CAS No. 54930-23-3) is a specialized chemical compound recognized for its utility as a versatile intermediate in the synthesis of bioactive molecules and novel therapeutic agents.[1] Its unique molecular structure, featuring a maleic acid backbone with a methoxyethylamino amide group, makes it a valuable building block for researchers in pharmaceutical development and biochemical research.[1] This compound is frequently employed in studies investigating enzyme inhibition and metabolic pathways, serving as a critical tool in the exploration of new disease mechanisms and potential therapeutic targets.[1][2] Furthermore, its potential has been explored in the formulation of advanced agrochemicals, where it can enhance the efficacy of active ingredients.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of this compound, ensuring both safety and experimental integrity.

Section 1: Compound Properties and Identification

A clear understanding of the compound's fundamental properties is the first step toward its safe and effective use.

PropertyValueSource(s)
CAS Number 54930-23-3[1]
Molecular Formula C₇H₁₁NO₄[3]
Molecular Weight 173.17 g/mol [1][3][4]
Synonyms 4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid
Recommended Storage Temp. 0-8°C[1][2]

Section 2: Hazard Identification and Safety Precautions

Disclaimer: Specific toxicological data for this compound is not extensively published. The following guidelines are based on established best practices and safety data for the structurally related parent compound, maleic acid. Users must conduct their own risk assessment before use.

Based on data for maleic acid, the compound may be associated with the following hazards:

Hazard CategoryGHS StatementSource(s)
Acute Toxicity Harmful if swallowed. Harmful in contact with skin.[5][6]
Skin Irritation Causes skin irritation. May cause an allergic skin reaction.[6][7]
Eye Irritation Causes serious eye irritation.[6][8]
Respiratory Irritation May cause respiratory irritation.[6][7]
Personal Protective Equipment (PPE) - A Mandate for Safety

The use of appropriate PPE is non-negotiable to prevent exposure. The causality is clear: engineering controls provide the first line of defense, while PPE protects the individual operator from residual risk.

  • Eye/Face Protection: Face shields and safety glasses, approved under standards such as NIOSH (US) or EN 166 (EU), are mandatory to protect against accidental splashes or dust generation.[9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[10] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact with the glove's outer surface.[9]

    • Lab Coat/Protective Clothing: A clean, buttoned lab coat or protective workwear is required to protect skin and personal clothing from contamination.[6][10]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[9][10] If ventilation is inadequate or if exposure limits could be exceeded, a NIOSH-approved respirator with an appropriate dust filter is necessary.[6][10]

Section 3: Standard Handling Protocol

Adherence to a standardized protocol minimizes risk and ensures reproducibility. This workflow is designed as a self-validating system, where each step logically follows the last to maintain a controlled environment.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Area Setup (Chemical Fume Hood) B 2. Assemble Equipment (Spatula, Weigh Paper, Glassware) A->B C 3. Don Full PPE (Gloves, Goggles, Lab Coat) B->C D 4. Retrieve from Storage (0-8°C) C->D E 5. Equilibrate to RT (In Desiccator) D->E F 6. Weigh Compound (Minimize Dust) E->F G 7. Transfer & Dissolve F->G H 8. Clean & Decontaminate (Equipment & Surfaces) G->H I 9. Dispose of Waste (Per Regulations) H->I J 10. Doff PPE & Wash Hands I->J cluster_calc Calculation & Weighing cluster_dissolve Dissolution cluster_store Aliquoting & Storage A 1. Determine Target (e.g., 10 mM in 1 mL) B 2. Calculate Mass Required (MW = 173.17 g/mol) A->B C 3. Weigh Compound (Tare, Add, Record) B->C D 4. Add Solvent (e.g., 1 mL DMSO) C->D E 5. Facilitate Dissolution (Vortex / Sonicate) D->E F 6. Visually Confirm (Clear, no particulates) E->F G 7. Aliquot into Vials (e.g., 10 µL aliquots) F->G H 8. Label Vials Clearly (Name, Conc., Date) G->H I 9. Store at -20°C or -80°C H->I

Caption: A validated workflow for preparing stock solutions.

Step-by-Step Methodology:
  • Objective: To prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Note: Solvent choice is critical. While DMSO is a common choice for such compounds, solubility should always be empirically verified.

  • Calculation:

    • Molecular Weight (MW) = 173.17 g/mol .

    • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = 0.010 mol/L * 0.001 L * 173.17 g/mol = 0.0017317 g = 1.73 mg.

  • Procedure:

    • Following the safe handling protocol (Section 3), accurately weigh approximately 1.73 mg of this compound into a sterile microcentrifuge tube or appropriate vial.

    • Add 1.0 mL of high-purity DMSO to the vial.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution. If particulates remain, sonication in a water bath for 5-10 minutes may be required.

    • Visually inspect the solution to ensure it is clear and all solid has dissolved.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which could degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

References

  • This compound - MilliporeSigma.
  • Maleic acid - PENTA.
  • Maleic acid - Eurofins.
  • Maleic Acid - Sirchie.
  • Acide (Z)-4-(2-méthoxyéthylamino)-4-oxobut-2-énoïque - Chem-Impex.
  • Safety d
  • Material Safety Data Sheet, Product identifier: MALEIC ACID.
  • Ácido (Z)-4-(2-Metoxietilamino)-4-Oxobut-2-Enoico - Chem-Impex.
  • This compound | SCBT.
  • Material Safety D
  • MATERIAL SAFETY D
  • Safety D
  • 4 - SAFETY D
  • This compound - - MilliporeSigma.
  • SAFETY D
  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (Z)-4-(2-Methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.

Introduction

This compound, a maleamic acid derivative, is synthesized through the nucleophilic ring-opening of maleic anhydride with 2-methoxyethylamine.[1][2] While the reaction appears straightforward, achieving high yield and purity of the desired (Z)-isomer requires careful control of reaction parameters. This guide addresses common challenges such as low yield, impurity formation, and isomerization, providing you with the expertise to navigate these issues effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Stoichiometry: Ensure an appropriate molar ratio of reactants. While a 1:1 ratio of maleic anhydride to 2-methoxyethylamine is theoretically required, a slight excess of the amine (e.g., 1.05 to 1.1 equivalents) can sometimes drive the reaction to completion. However, a large excess of amine can complicate purification.

    • Reaction Time and Temperature: The reaction is typically exothermic and fast.[3] However, if you are running the reaction at very low temperatures to control exothermicity, it might be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Most reactions of this type are complete within a few hours at room temperature.[4][5]

  • Side Reactions:

    • Isomerization: The primary side reaction of concern is the isomerization of the desired (Z)-isomer to the thermodynamically more stable (E)-isomer (a fumaric acid derivative).[6] This is often catalyzed by acid and heat.[7] To minimize this, maintain a neutral or slightly basic pH during the reaction and workup, and avoid excessive heating.

    • Maleimide Formation: At elevated temperatures, maleamic acids can undergo dehydration to form the corresponding maleimide.[8] This is generally not an issue at room temperature but can become significant if the reaction is heated.[9]

    • Reversible Reaction: The formation of maleamic acids can be reversible, with the compound in equilibrium with the starting amine and anhydride.[10][11] The use of an appropriate solvent where the product precipitates can help to drive the equilibrium towards the product side.

  • Product Loss During Workup:

    • Solubility: this compound is a polar molecule and may have some solubility in aqueous solutions, especially if the pH is not optimal for precipitation. Determine the isoelectric point of your product to maximize precipitation during isolation.

    • Purification: If using column chromatography, be aware that the acidic nature of silica gel can potentially catalyze isomerization. Using a neutral stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this.

Workflow for Yield Optimization:

Yield_Optimization cluster_Troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Stoichiometry->Monitor_Reaction If stoichiometry is correct Control_Temp Control Reaction Temperature Monitor_Reaction->Control_Temp If reaction is incomplete Check_pH Check pH during Reaction & Workup Control_Temp->Check_pH If side reactions are suspected Optimize_Workup Optimize Workup & Purification Check_pH->Optimize_Workup Success Improved Yield Optimize_Workup->Success

Caption: A workflow diagram for troubleshooting low product yield.

Issue 2: Presence of (E)-Isomer Impurity

Question: My final product is contaminated with the (E)-isomer. How can I prevent its formation and remove it?

Answer:

The (Z) to (E) isomerization is a common issue in the synthesis of maleamic acids. The (E)-isomer (fumaric acid derivative) is thermodynamically more stable due to reduced steric hindrance between the carboxyl and amide groups.[6]

  • Prevention of Isomerization:

    • Temperature Control: Avoid high reaction temperatures. The reaction between maleic anhydride and amines is often exothermic, so it is crucial to control the temperature, for instance by slow addition of the amine to a solution of the anhydride or by using an ice bath.[12]

    • Acid-Catalysis: Isomerization is often catalyzed by acids.[7] Ensure that your starting materials and solvents are free from acidic impurities. The carboxylic acid group of the product itself can, to some extent, catalyze the isomerization, especially upon prolonged reaction times or heating.

    • Photochemical Isomerization: While less common under standard laboratory conditions, exposure to UV light can promote isomerization.[13] It is good practice to protect the reaction from direct sunlight.

  • Removal of the (E)-Isomer:

    • Crystallization: The (Z) and (E) isomers often have different solubilities. Recrystallization from a suitable solvent system can be an effective method for purification. You will need to screen various solvents to find one that provides good separation.

    • Chromatography: As mentioned earlier, column chromatography can be used. However, care must be taken to avoid acid-catalyzed isomerization on the column.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure, solid product. It either remains an oil or is difficult to purify. What should I do?

Answer:

Isolation and purification challenges are often related to the physicochemical properties of the product and the presence of impurities.

  • Product Oiling Out:

    • Solvent Choice: The product may be too soluble in the reaction solvent. If the product does not precipitate upon formation, you may need to remove the reaction solvent under reduced pressure and then triturate the residue with a non-solvent to induce precipitation.

    • Impurities: The presence of unreacted starting materials or solvent residues can act as an impurity, preventing crystallization. Ensure the reaction has gone to completion and that the solvent is thoroughly removed.

  • Purification Strategies:

    • Acid-Base Extraction: As your product is an acid, you can use acid-base extraction for purification. Dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated product will move to the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer with a non-nucleophilic acid (e.g., dilute HCl) to precipitate your purified product. Be mindful of the potential for hydrolysis of the amide bond under harsh pH conditions.

    • Recrystallization: A systematic solvent screening for recrystallization is highly recommended. A good solvent system will dissolve the product at an elevated temperature but have low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can significantly impact the reaction rate, yield, and purity.[4] Aprotic solvents are generally preferred to avoid side reactions with the anhydride.

  • Good choices include:

    • Acetone: Often a good solvent as it dissolves the starting materials well, and the product may precipitate out, driving the reaction to completion.[3]

    • Dichloromethane (DCM) or Chloroform: These are also commonly used and are good at dissolving the starting materials.[5]

    • Acetonitrile: Another suitable aprotic solvent.[11]

    • Ethers (e.g., Diethyl ether, THF): These can also be used.[5]

  • Solvents to avoid:

    • Protic solvents (e.g., alcohols, water): These can react with maleic anhydride.[2][14] While the reaction with the amine is generally faster, the use of protic solvents can lead to the formation of ester or diacid byproducts.

Q2: What is the effect of temperature on the reaction?

A2: Temperature is a critical parameter to control.

  • Low Temperatures (0-25 °C): Generally recommended to control the exothermicity of the reaction and to minimize the formation of the (E)-isomer and the maleimide byproduct.[4][9]

  • Elevated Temperatures (>40 °C): Can lead to an increased rate of isomerization to the more stable (E)-isomer and can also promote dehydration to the maleimide.[8][9]

Q3: Is a catalyst necessary for this reaction?

A3: The reaction between maleic anhydride and a primary amine is typically fast and does not require a catalyst.[10][11] In fact, the addition of an acid or base catalyst can promote unwanted side reactions.

  • Acid catalysts: Can promote the isomerization to the (E)-isomer.[15]

  • Base catalysts: While they can increase the rate of the initial ring-opening, they can also promote other side reactions.

Q4: How can I confirm the stereochemistry of my product?

A4: It is crucial to confirm that you have synthesized the desired (Z)-isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this. The coupling constant (J-value) between the two vinyl protons in the but-2-enoic acid backbone is diagnostic. For the (Z)-isomer (cis), the coupling constant is typically smaller (around 6-8 Hz) compared to the (E)-isomer (trans), which has a larger coupling constant (around 12-18 Hz).

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of the stereochemistry.

Q5: What are the recommended storage conditions for this compound?

A5: To maintain the integrity of the compound, especially its stereochemistry, proper storage is important.

  • Temperature: Store at low temperatures (e.g., 0-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air.

  • Light: Protect from light to prevent any potential photochemical isomerization.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Stoichiometry Near 1:1 ratio of reactants (slight excess of amine may be beneficial)To ensure complete reaction without complicating purification.
Solvent Aprotic solvents (e.g., Acetone, DCM, Acetonitrile)To avoid side reactions with the anhydride.[3][5]
Temperature 0-25 °CTo control exothermicity and minimize isomerization and maleimide formation.[4][9]
Catalyst NoneThe reaction is typically fast without a catalyst; catalysts can promote side reactions.[10]
Workup Mild acidic or neutral conditionsTo prevent isomerization and hydrolysis.

Reaction Pathway:

Reaction_Pathway cluster_SideReactions Potential Side Reactions Reactants {Maleic Anhydride | + | 2-Methoxyethylamine} TransitionState Nucleophilic Attack Reactants->TransitionState Ring Opening Product This compound TransitionState->Product Isomerization Isomerization (Heat, Acid) Product->Isomerization Dehydration Dehydration (Heat) Product->Dehydration E_Isomer (E)-Isomer Isomerization->E_Isomer Maleimide Maleimide Dehydration->Maleimide

Caption: The reaction pathway for the synthesis of the target compound and potential side reactions.

References

  • Negrón-Silva, G. E., et al. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Angewandte Chemie International Edition, 61(25), e202202151. Available at: [Link]

  • The reaction between maleic anhydride and amines is an important pathway. (2024, March 21). Heliyon. Available at: [Link]

  • Du, F. S., & Li, Z. C. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry, 15(39), 8351-8359. Available at: [Link]

  • PubMed. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Available at: [Link]

  • Fieser, L. F. (1937). The photochemical isomerization of maleic to fumaric acid. Journal of Chemical Education, 14(7), 333. Available at: [Link]

  • Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemical Processes, 3(1), 9. Available at: [Link]

  • US Patent 7,622,597 B2. (2009). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • Al-Azzawi, A. M., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Biomacromolecules, 20(3), 1325-1335. Available at: [Link]

  • Jwo, J. J., & Hsieh, Y. F. (1983). Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds. Journal of the Chinese Chemical Society, 30(1), 35-43. Available at: [Link]

  • Somasundaram, S., et al. (2020). Optimization of malic acid production under various environmental conditions from recombinant cell harboring pBCDS. AMB Express, 10(1), 1-10. Available at: [Link]

  • How do you prepare fumaric acid from maleic acid?. (2025, December 24). norbidar.com. Available at: [Link]

  • Maleic Acid Impurities and Related Compound. Veeprho. Available at: [Link]

  • Lam, Y. P., et al. (2021). Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. The Journal of Organic Chemistry, 86(2), 1183-1190. Available at: [Link]

  • Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. Sustainable Chemical Processes, 3(1), 9. Available at: [Link]

  • EP Patent 0,608,160 A1. (1994). Process for the preparation of maleamic acid.
  • maleic acid and its Impurities. Pharmaffiliates. Available at: [Link]

  • Negrón-Silva, G. E., et al. (2022). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Angewandte Chemie, 134(25), e202202151. Available at: [Link]

  • WO Patent 2,012,173,784 A1. (2012). Disubstituted maleic anhydrides with altered kinetics of ring closure.
  • Rastogi, R. P., et al. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526. Available at: [Link]

  • Leal, M., et al. (2021). Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs. Molecules, 26(3), 701. Available at: [Link]

  • US Patent 3,947,493 A. (1976). Process for the production of maleamic acids.
  • Liu, B., et al. (2023). Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. International Journal of Molecular Sciences, 24(21), 15699. Available at: [Link]

  • SYNTHESIS OF META-ALTERED ARYLMALEINAMIDE AND PREPARATION OF ESTERS IN THEIR PRESENCE. (2020). Chemistry and Chemical Engineering Journal, 2020(4), 32-37. Available at: [Link]

  • Wojcieszak, R., et al. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. ResearchGate. Available at: [Link]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. Available at: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Maleic anhydride. Available at: [Link]

  • Synthesis of the ligand (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2- enoic acid and its antifungal activity against the wood stain fungi mucor plumbeus. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Gauthier, M. A., & Gibson, M. I. (2008). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Polymer Chemistry, 46(12), 3899-3915. Available at: [Link]

  • Musa, O. M. (Ed.). (2016). Handbook of Maleic Anhydride Based Materials. Springer. Available at: [Link]

Sources

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid solubility issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility and Stability of (Z)-4-(2-Methoxyethylamino)-4-oxobut-2-enoic Acid

Welcome to the Technical Support Center for this compound (CAS 54930-23-3). As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous solubility behaviors of maleamic acid derivatives. This guide moves beyond standard safety data sheets, providing the mechanistic causality behind solubility failures and offering field-proven, self-validating protocols to ensure your assays succeed.

Section 1: Physicochemical Profile & Solubility Matrix

This compound is a highly polar molecule featuring a carboxylic acid, a cis-alkene (Z-configuration), an amide linkage, and an ether moiety. Its solubility is strictly governed by the ionization state of its carboxylic acid (predicted pKa ~2.86)[1] and its susceptibility to thermal isomerization[2].

Empirical Solubility Matrix

Solvent / ConditionSolubility ProfileMechanistic Rationale
Aqueous Buffer (pH < 3.0) Poor (< 1 mg/mL)The carboxylic acid is protonated. The molecule remains uncharged, promoting aggregation via strong intermolecular hydrogen bonding.
Aqueous Buffer (pH 6.5–7.5) Excellent (> 50 mg/mL)Deprotonation yields a highly soluble carboxylate anion, maximizing ion-dipole interactions with water.
DMSO / DMF (Anhydrous) Excellent (> 100 mg/mL)Polar aprotic solvents effectively disrupt the intermolecular hydrogen bonding network of the amide and acid groups.
Hexane / Toluene InsolubleHigh polarity and hydrogen-bonding capacity prevent solvation in non-polar media.
Heated Solvents (> 40°C) Permanent PrecipitationHeat induces a (Z) to (E) isomerization, converting the molecule into a highly insoluble fumaramic acid derivative[2].

Section 2: Troubleshooting FAQs

Q1: I dissolved the compound in water, but it immediately crashed out when I added it to my assay buffer. Why? Causality: This is a classic "pH-shock" precipitation. If your downstream assay buffer is acidic (pH < 4.0), the highly soluble carboxylate anion rapidly protonates back into its neutral state. The uncharged this compound relies heavily on intermolecular hydrogen bonding, which drives rapid crystallization out of the aqueous phase. Solution: Always pre-adjust your buffer to pH 6.5–7.5 before introducing the compound. If your assay strictly requires an acidic pH, you must utilize a cosolvent system (e.g., 5-10% DMSO) to maintain solvation.

Q2: I heated my DMSO stock to 60°C to speed up dissolution. Now, a white precipitate has formed that won't redissolve, even with more DMSO. What happened? Causality: You have thermally isomerized the molecule. Maleamic acids are kinetically stable but thermodynamically driven to isomerize from the cis (Z) configuration to the trans (E) configuration (a fumaramic acid derivative) under heat[2]. The (E)-isomer has a significantly higher crystal lattice energy due to optimal linear packing, rendering it practically insoluble in most solvents[3]. Solution: Never heat maleamic acid derivatives above 40°C. Use ambient-temperature sonication instead.

Q3: My aqueous stock solution lost its reactivity with my target amine after a week at room temperature. Is it degrading? Causality: Yes. Maleamic acids are susceptible to pH-dependent hydrolysis, reverting to maleic acid and 2-methoxyethylamine over time in aqueous environments[4]. Furthermore, under slightly acidic, dehydrating conditions, they can undergo cyclodehydration to form a maleimide[2]. Both pathways permanently alter the solubility and chemical reactivity of the molecule. Solution: Prepare aqueous solutions fresh daily. For long-term storage, keep the compound as a lyophilized powder at -20°C or as a single-use aliquot in anhydrous DMSO.

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock (pH-Controlled)

Objective: Achieve a 50 mg/mL clear aqueous stock without inducing hydrolysis or isomerization.

  • Weighing: Weigh 50 mg of this compound into a sterile, endotoxin-free 2 mL microcentrifuge tube.

  • Initial Solvation: Add 800 µL of molecular biology-grade water. The suspension will be cloudy due to the acidic microenvironment generated by the dissolving compound.

  • Titration: Dropwise, add 0.1 M NaOH (approx. 50-100 µL) while vortexing gently. Monitor the pH using a micro-pH probe. Stop strictly when the pH reaches 6.8–7.2.

  • Volume Adjustment: Bring the final volume to 1.0 mL with water.

  • Validation Step: Measure the optical density of the solution at 600 nm (OD600) against a water blank. An OD600 > 0.05 indicates the presence of micro-precipitates. If true, sonicate for 30 seconds at room temperature and re-check.

  • Storage: Use immediately or snap-freeze in liquid nitrogen and store at -80°C.

Protocol B: Anhydrous DMSO Stock for High-Throughput Screening

Objective: Create a concentrated (100 mM) master stock for serial dilution.

  • Preparation: Purge a vial of anhydrous DMSO (≥99.9%, stored over molecular sieves) with dry argon or nitrogen to displace atmospheric moisture.

  • Dissolution: Add the required volume of anhydrous DMSO to the solid compound to achieve a 100 mM concentration.

  • Agitation: Do NOT heat. Place the vial in a bath sonicator at ambient temperature (20-25°C) for 2-3 minutes until completely clear.

  • Validation Step: Perform a pilot dilution by adding 1 µL of the DMSO stock to 99 µL of your final assay buffer (1% DMSO final). Centrifuge at 10,000 x g for 5 minutes. Check for a visible pellet. If a pellet forms, your assay buffer pH is too low to support the compound.

Section 4: Visualizing Workflows and Mechanisms

SolventWorkflow Start Solid (Z)-4-(2-methoxyethylamino) -4-oxobut-2-enoic acid App Determine Downstream Application Start->App Aqueous In Vitro / Aqueous Assay App->Aqueous Organic Organic Synthesis / Stock App->Organic pHCheck Check Buffer pH Aqueous->pHCheck DMSO Dissolve in anhydrous DMSO/DMF Organic->DMSO LowPH pH < 4.0 Protonated, Low Solubility pHCheck->LowPH Acidic HighPH pH 6.5 - 7.5 Deprotonated, High Solubility pHCheck->HighPH Neutral/Basic Store Store at -20°C in dark DMSO->Store

Decision tree for solvent selection to prevent precipitation.

Degradation Native (Z)-4-(2-methoxyethylamino) -4-oxobut-2-enoic acid (High Solubility) Isomer (E)-Isomer (Fumaramic acid) (Insoluble, High Lattice Energy) Native->Isomer Heat (>40°C) Hydrolysis Maleic Acid + Amine (Altered pH/Solubility profile) Native->Hydrolysis Extreme pH (<2 or >9) Maleimide Maleimide Derivative (Loss of water, organic soluble) Native->Maleimide Dehydrating conditions

Chemical degradation pathways that permanently alter solubility.

Section 5: References

  • Google Patents (US5973166A). Method for the preparation of maleimides (Thermal isomerization to fumaramic acid). Retrieved from:

  • National Institutes of Health (PMC). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties. Retrieved from:[Link]

Sources

Technical Support Center: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

[1]

Executive Summary

This compound belongs to the maleamic acid class.[1][2] It is widely used as a precursor for maleimide synthesis or as a pH-sensitive linker in drug delivery systems (ADCs, PROTACs).

Crucial Stability Characteristic: The molecule exhibits "Intramolecular Catalysis." The spatial proximity of the carboxylic acid group to the amide bond (enforced by the Z-alkene geometry) makes this compound highly unstable in acidic aqueous solutions (pH < 6.0) , where it rapidly hydrolyzes. Conversely, it is significantly more stable in neutral-to-basic buffers (pH 7.0–8.5) where the carboxylic acid is deprotonated.

Module 1: Chemical Stability Profile

The Degradation Mechanism

Understanding the "Why" is critical for experimental design. The stability is dictated by the protonation state of the carboxylic acid (pKa

  • Acidic Conditions (pH < 6): The protonated carboxylic acid acts as an intramolecular general acid catalyst, attacking the amide bond. This leads to rapid hydrolysis, cleaving the molecule into Maleic Acid and 2-Methoxyethylamine .

  • Neutral/Basic Conditions (pH > 7): The carboxylic acid exists as a carboxylate anion (

    
    ). The negative charge repels the amide carbonyl and cannot donate a proton, effectively "locking" the structure and preventing hydrolysis.
    
  • Dehydrating Conditions (Chemical Synthesis): In the presence of dehydrating agents (e.g., Acetic Anhydride, HMDS) in organic solvents, the molecule cyclizes to form

    
    -(2-methoxyethyl)maleimide .
    
Visualizing the Pathway

StabilityPathwaysStart(Z)-Maleamic Acid(Target Molecule)Start->StartNeutral/Basic pH (pH 7-8.5)(Stable Carboxylate)HydrolysisHydrolysis Products(Maleic Acid + Amine)Start->HydrolysisAqueous Acid (pH < 6)Intramolecular CleavageMaleimideN-Substituted Maleimide(Cyclized Form)Start->MaleimideDehydrating Agents(Ac2O, Heat)Isomer(E)-Fumaramic Acid(Trans-Isomer)Start->IsomerUV Light / Radical Catalyst(Isomerization)

Caption: Figure 1. Reaction pathways dependent on environmental conditions. The red path (acid hydrolysis) is the primary instability risk in biological buffers.

Module 2: Troubleshooting Guide

Scenario A: "My compound disappeared from the HPLC trace."
ObservationProbable CauseDiagnostic CheckCorrective Action
Loss of Peak Area Acid-Catalyzed Hydrolysis Check buffer pH. If pH < 6.0, the amide bond likely cleaved.[3]Immediate: Adjust pH to 7.4. Future: Use Phosphate or HEPES buffers (pH 7.4). Avoid Acetate buffers.
New Peak (Earlier RT) Hydrolysis Products The new peak corresponds to Maleic Acid (highly polar, elutes near void volume).Quantify Maleic Acid to confirm. Prepare fresh stock in neutral buffer.
New Peak (Later RT) Maleimide Formation Rare in water, but possible if sample was heated or dried with acid.Check for cyclization (Mass Spec: M-18 mass shift).
Scenario B: "I see a split peak or a shoulder."
ObservationProbable CauseDiagnostic CheckCorrective Action
Doublet Peak Z-to-E Isomerization The Trans-isomer (Fumaramic acid) is thermodynamically more stable but forms slowly.Protect sample from light.[4][5] Avoid radical initiators.
Broadening Interaction with Silanols The free carboxylic acid interacts with HPLC column stationary phase.Add 0.1% TFA or Formic Acid to the mobile phase (not the sample diluent) to sharpen peaks.

Module 3: Best Practice Protocols

Storage & Handling
  • Solid State: Store at -20°C . The solid is generally stable if kept dry. Moisture can induce slow surface hydrolysis.

  • Stock Solutions:

    • Recommended Solvent: Anhydrous DMSO or DMF . (Stable for weeks at -20°C).

    • Avoid: Alcohols (slow esterification possible) or unbuffered water.

  • Aqueous Working Solutions:

    • Prepare FRESH. Do not store aqueous solutions overnight.

    • pH Rule: Maintain pH 7.0 – 8.5 .

Solubilization Protocol (Step-by-Step)

Goal: Dissolve without triggering acid-catalyzed degradation.

  • Weighing: Weigh the target mass of this compound.

  • Primary Solubilization: Dissolve in a minimal volume of DMSO (e.g., 100 µL for 1 mg).

  • Buffer Selection: Prepare a PBS (pH 7.4) or HEPES (pH 7.5) buffer.

    • Critical: Do NOT use water (pH ~5.5) or Acetate buffer (pH 5.0).

  • Dilution: Slowly add the DMSO stock to the buffer while vortexing.

  • Verification: Briefly check pH with a strip. If pH dropped below 7.0 due to the compound's acidity, adjust immediately with dilute NaOH.

HPLC Analysis Method

To monitor stability, use a method that separates the Z-isomer (active), E-isomer (inactive), and hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide/carboxyl) and 254 nm (conjugated double bond).

    • Note: Maleic acid (hydrolysis product) absorbs poorly at 254 nm compared to the starting material; rely on 210 nm for degradation quantification.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use this compound in an acidic cell culture environment (pH 6.5)? Answer:Use with caution. At pH 6.5, the hydrolysis half-life is significantly shorter than at pH 7.4. If your experiment lasts < 4 hours, it may be acceptable. For 24h+ experiments, expect significant degradation (cleavage) of the linker.

Q2: Why does the protocol recommend DMSO over Methanol? Answer: Methanol is protic and nucleophilic. Over long storage periods, the carboxylic acid can esterify with methanol, or the methanol can attack the double bond (Michael addition) if base is present. DMSO is aprotic and chemically inert toward this structure.

Q3: I am trying to synthesize the Maleimide from this acid. How do I do it? Answer: You must force the cyclization. Standard aqueous conditions won't work.

  • Protocol: Reflux the maleamic acid in Acetic Acid or toluene with Acetic Anhydride and Sodium Acetate. This chemically dehydrates the molecule to close the ring.[2]

Q4: Is the compound light sensitive? Answer:Yes. The cis (Z) double bond can photo-isomerize to the trans (E) form (Fumaramic acid derivative) under UV light. Always use amber vials or wrap containers in foil.

References

  • BenchChem. A Comparative Analysis of pH-Sensitivity: Dimethylmaleic Acid vs. Maleic Acid Amides in Drug Delivery. (2025).[2][3][4][5][6]

  • Royal Society of Chemistry. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry.[7] (2017).[8]

  • Sigma-Aldrich. this compound Product Page & Technical Data.

  • ResearchGate. Mechanism of maleimide reaction with thiols and stability of maleamic acid byproducts. (2025).[2][3][4][5][6]

Overcoming poor reproducibility in assays with (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific reproducibility challenges associated with (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid . This compound belongs to the maleamic acid class of chemical probes.[1]

Unlike stable drug candidates, this molecule possesses a "dynamic" chemical structure due to its (Z) (cis) configuration and Michael acceptor activity. Poor reproducibility typically stems from three specific failure modes: unintended cyclization , thiol-mediated quenching , and isomerization .

Executive Summary: The "Z" Configuration Challenge

The core instability of this compound arises from its (Z)-geometry, which places the carboxylic acid and the amide group on the same side of the double bond. This proximity facilitates intramolecular cyclization to form a maleimide or anhydride reformation , drastically altering its potency and mechanism of action compared to the open-chain form. Furthermore, as an


-unsaturated carbonyl, it is a potent electrophile that is easily neutralized by standard assay components like DTT.

Part 1: Critical Failure Modes & Troubleshooting

Module 1: Chemical Instability (Stock & Storage)

Symptom: Variable IC50 values between fresh and stored DMSO stocks; appearance of new peaks in LCMS.

Mechanism: In solution, maleamic acids exist in a delicate equilibrium. Under acidic conditions or prolonged storage, the (Z)-isomer can cyclize to form N-(2-methoxyethyl)maleimide (a different inhibitor species) or hydrolyze back to maleic anhydride and the amine.

Troubleshooting Protocol:

  • Solvent Choice: Use anhydrous DMSO (dimethyl sulfoxide). Avoid protic solvents (methanol/ethanol) for stock preparation, as they can facilitate esterification or transamidation.

  • Storage: Store as a solid powder at -20°C or -80°C.

  • Usage Window: Discard DMSO stocks after 1 month. Do not subject to more than 3 freeze-thaw cycles.

  • Verification: Run a "Time-Zero" LCMS check. The maleimide cyclization product will have a mass of [M-18] (loss of water).

Module 2: Assay Buffer Interference (The "Thiol Trap")

Symptom: Complete loss of potency in enzymatic assays; "flat" dose-response curves.

Mechanism: This compound is a Michael Acceptor . It is designed to react covalently with cysteine residues on your target protein. However, if your assay buffer contains reducing agents like Dithiothreitol (DTT) ,


-Mercaptoethanol (BME) , or Glutathione (GSH) , the compound will preferentially react with these free thiols in solution before it ever reaches the protein target.

Troubleshooting Protocol:

  • Remove Thiols: Eliminate DTT/BME from the assay buffer.

  • Alternative Reductants: If the enzyme requires a reducing environment, use TCEP (Tris(2-carboxyethyl)phosphine) .

    • Note: TCEP is less reactive towards Michael acceptors than DTT, but can still react at high concentrations or low pH. Limit TCEP to < 50 µM if possible.

  • Order of Addition: If DTT is mandatory for enzyme stability, pre-incubate the Enzyme + Inhibitor for 30–60 minutes before adding the substrate/DTT mixture. This allows the covalent bond to form without competition.

Module 3: pH-Dependent Reactivity

Symptom: Inconsistent kinetics; compound appears inactive at pH < 6.0.

Mechanism:

  • Cyclization: At acidic pH (pH < 5), the conversion to the maleimide species is accelerated.

  • Reactivity: The Michael addition reaction (covalent binding) generally requires the target cysteine to be deprotonated (thiolate form). Lowering pH below the pKa of the target cysteine (typically ~8.0–8.5, though lower in active sites) suppresses the reaction.

Troubleshooting Protocol:

  • Buffer System: Use HEPES or MOPS (pH 7.4–7.5). Avoid Phosphate buffers if possible, as phosphate can catalyze hydrolysis of certain Michael acceptors over long durations.

  • Standardization: Ensure the pH of the final assay volume (after compound addition) is verified, as high concentrations of acidic compounds can shift the buffer pH.

Part 2: Visualizing the Instability Pathways

The following diagram illustrates the chemical fate of the compound in your assay tube.

ChemicalFate cluster_0 Assay Buffer Environment Compound (Z)-Maleamic Acid (Active Probe) Maleimide N-Substituted Maleimide (Cyclized Artifact) Compound->Maleimide Acidic pH / Heat (-H2O) Anhydride Maleic Anhydride (Hydrolysis Intermediate) Compound->Anhydride Reversible Equilibrium ThiolAdduct Thiol-Adduct (Inactive Species) Compound->ThiolAdduct + DTT/GSH (Buffer Interference) TargetAdduct Protein-Inhibitor Complex (Desired Outcome) Compound->TargetAdduct + Protein Cysteine (Specific Binding)

Caption: Figure 1. Competitive pathways reducing assay reproducibility. The active (Z)-maleamic acid can be lost to cyclization (red), buffer thiols (grey), or hydrolysis (yellow) before binding the target (green).

Part 3: Frequently Asked Questions (FAQ)

Q1: Why does my IC50 shift 10-fold when I change the incubation time? A: This is a hallmark of covalent inhibition . Unlike reversible inhibitors (driven by


), covalent inhibitors are time-dependent. Their potency is described by 

.[2]
  • Solution: You must standardize the pre-incubation time (e.g., exactly 60 minutes) for all experiments. Reporting an IC50 without stating the incubation time is scientifically meaningless for this compound class.

Q2: Can I use this compound in cell-based assays? A: Yes, but with caveats. The high reactivity with Glutathione (intracellular concentration 1–10 mM) means the effective concentration inside the cell will be much lower than the applied dose.

  • Recommendation: You will likely need significantly higher concentrations (10–50 µM) in cell assays compared to biochemical assays. Expect a "GSH-buffering" effect.

Q3: The compound precipitates in my assay buffer. Why? A: The "Z" form has an intramolecular hydrogen bond that can reduce solubility compared to the "E" (fumarate) form.

  • Solution: Ensure the final DMSO concentration in the assay is 1–2%. Add the compound to the buffer while vortexing to prevent local precipitation. If using high concentrations (>100 µM), verify solubility by light scattering or centrifugation.

Part 4: Analytical Quality Control (QC) Protocol

Before starting a large screen, validate the integrity of your material using this rapid LCMS method.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18)Standard retention of polar organics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the protonated form.
Mobile Phase B Acetonitrile + 0.1% Formic Acid--
Gradient 5% B to 95% B over 5 minsRapid separation of polar hydrolysis products.
Detection UV (254 nm) & MS (ESI+)UV for purity %; MS for ID.
Pass Criteria >90% purity; No [M-18] peak[M-18] indicates cyclization to maleimide.

References

  • Assay Guidance Manual: Assay Interference by Chemical Reactivity.

    • Source: National Center for Biotechnology Inform
    • Relevance: Definitive guide on Michael acceptor interference with DTT/GSH.
    • URL:[Link]

  • Teaching an Old Compound New Tricks: Reversible Transamid

    • Source:Chemistry – A European Journal (2022).[1]

    • Relevance: Explains the dynamic equilibrium and instability of maleamic acid deriv
    • URL:[Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzym

    • Source:Current Protocols (2022).[3][4]

    • Relevance: Protocols for determining time-dependent kinetic parameters (

      
      ) for covalent inhibitors.[2]
      
    • URL:[Link]

  • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calcul

    • Source:Organic & Biomolecular Chemistry (2009).
    • Relevance: Theoretical basis for the reactivity of alpha,beta-unsaturated carbonyls with thiols.[5]

    • URL:[Link]

Sources

Technical Support Center: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Classification: Electrophilic Probe / Maleamic Acid Derivative Primary Mechanism: Michael Addition (Cysteine Alkylation)

Part 1: Executive Technical Summary

The Molecule: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is a maleamic acid derivative. It is the cis-isomer formed by the reaction of maleic anhydride with 2-methoxyethylamine.

The Critical Stability Warning (The "Hidden" Off-Target Source): Unlike stable drugs, this compound exists in a dynamic chemical equilibrium. The (Z)-configuration positions the carboxylic acid and the amide in close proximity. Under specific conditions (low pH, heat, or dehydration), this molecule undergoes cyclodehydration to form N-(2-methoxyethyl)maleimide .

  • The Maleamic Acid (Parent): A "soft" electrophile with moderate reactivity.

  • The Maleimide (Cyclization Product): A "hard," hyper-reactive electrophile that promiscuously alkylates cysteines across the proteome.

Top 3 Off-Target Effects:

  • Proteome-Wide Alkylation: Caused by in situ conversion to the maleimide form, leading to "smearing" in Western blots and non-specific cytotoxicity.

  • Glutathione (GSH) Depletion: Rapid conjugation to cellular GSH, inducing oxidative stress independent of specific target modulation.

  • Metabolic Inhibition (The "Maleate Effect"): Interference with the Krebs cycle and renal ATP production, mimicking Fanconi syndrome phenotypes in in vivo models.

Part 2: Troubleshooting Guides & FAQs

Module A: Potency & Stability Issues

Q: My compound shows variable activity between batches or after storage. Why? A: You are likely observing the Maleamic Acid


 Maleimide Equilibrium .
The (Z)-isomer is chemically metastable. If your stock solution was stored in DMSO at room temperature or exposed to acidic buffers, a fraction has likely cyclized to the maleimide.
  • Diagnostic: Run an LC-MS or

    
    H-NMR.
    
    • Parent: Olefinic protons appear as a doublet of doublets (J ~ 12 Hz for cis).

    • Maleimide Contaminant:[1] Look for a singlet ~6.7-6.8 ppm (olefinic protons of the maleimide ring).

  • Fix: Always prepare fresh stocks in dry DMSO. Store at -80°C. Avoid acidic aqueous buffers (< pH 6.0) for prolonged periods before treatment.

Q: I am trying to activate Nrf2, but I see high toxicity before activation. Is this an off-target effect? A: Yes. This is likely GSH Depletion . While fumarates (E-isomers) are classic Nrf2 activators, maleamic acids (Z-isomers) can rapidly deplete the cellular antioxidant pool before they modify Keap1 (the Nrf2 sensor).

  • The Test: Pre-treat cells with N-acetylcysteine (NAC) (2-5 mM).

    • Result A: Toxicity is blocked, but Nrf2 activation remains = On-target mechanism.

    • Result B: Toxicity is blocked, and Nrf2 activation is also blocked = The compound works solely via oxidative stress (non-specific), not specific Keap1 binding.

Module B: Specificity & Proteomics

Q: In my pull-down/Western blot, I see labeling of GAPDH and cytoskeletal proteins. Is this expected? A: Yes, these are the classic "high-abundance" off-targets for maleate derivatives.

  • GAPDH: The active site cysteine (Cys152) is highly nucleophilic. Maleamic acids (and especially their maleimide breakdown products) will inhibit glycolysis by alkylating GAPDH.

  • Tubulin/Actin: At concentrations >10 µM, maleate derivatives alkylate cytoskeletal cysteines, disrupting cell division. This mimics the toxicity of N-ethylmaleimide (NEM).

Part 3: Visualizing the Off-Target Landscape

The following diagram illustrates the chemical instability of the probe and how this drives specific vs. off-target effects.

OffTargetPathways Compound (Z)-4-(2-methoxyethylamino)- 4-oxobut-2-enoic acid (Maleamic Acid) Maleimide N-(2-methoxyethyl)maleimide (Cyclized Impurity) Compound->Maleimide Low pH / Heat (Cyclodehydration) Target Target: Keap1 (Nrf2 Activation) Compound->Target Specific Cys Modification OffTarget1 Off-Target: GSH Depletion (Oxidative Stress) Compound->OffTarget1 High Dose OffTarget3 Off-Target: Renal ATP Depletion (Krebs Cycle Inhibition) Compound->OffTarget3 In Vivo (Maleate Effect) Maleimide->OffTarget1 Rapid Reaction OffTarget2 Off-Target: GAPDH/Tubulin (Metabolic/Structural Toxicity) Maleimide->OffTarget2 Promiscuous Alkylation

Caption: Chemical instability leads to the formation of reactive maleimides, shifting the profile from specific signaling to promiscuous toxicity.

Part 4: Validated Experimental Protocols

Protocol 1: Thiol Reactivity & Stability Check (GSH Assay)

Purpose: To determine if your compound is depleting the cellular antioxidant pool (Off-Target) or acting as a stable ligand.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Reduced Glutathione (GSH)

  • DTNB (Ellman’s Reagent)

  • Phosphate Buffer (pH 7.4)

Method:

  • Incubation: Mix Compound (50 µM) with GSH (50 µM) in Phosphate Buffer at 37°C.

  • Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Detection: Add DTNB solution. Measure Absorbance at 412 nm.

  • Analysis:

    • Rapid Decay (< 10 min): Your compound is a Hyper-Reactive Electrophile . It will likely show high off-target toxicity.

    • Slow Decay (> 60 min): Your compound is a Soft Electrophile . It is suitable for specific signaling studies (e.g., Keap1).

Protocol 2: "Rescue" Experiment for Specificity

Purpose: To distinguish between specific target engagement and general oxidative toxicity.

GroupTreatmentExpected Outcome (If On-Target)Expected Outcome (If Off-Target/Toxicity)
Control DMSOViableViable
Test Compound (10 µM)Nrf2 ActivatedCell Death / Stress
Rescue Compound (10 µM) + NAC (2 mM) Nrf2 Activated Viable (No Activation)

Note: If NAC abolishes the biological effect (e.g., cytokine suppression), the effect was likely driven by GSH depletion, not specific protein binding.

Part 5: References

  • Bohme, A., et al. (1983). Mechanism of action of maleic acid derivatives in the kidney.[2]American Journal of Physiology-Renal Physiology .

  • Lau, A., et al. (2013). A noncanonical mechanism of Nrf2 activation by hydrophilic electrophiles.Antioxidants & Redox Signaling .

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). Toxicology of Michael Acceptors: Mechanisms and Case Studies.Chemical Research in Toxicology .

  • Tuncel, A. T., et al. (2015).[2] Maleic Acid – but Not Structurally Related Methylmalonic Acid – Interrupts Energy Metabolism by Impaired Calcium Homeostasis.[2]PLOS ONE .[1]

  • Konno, H., et al. (2010). Cyclization of maleamic acid derivatives to maleimides.[3][4][5]Chemical and Pharmaceutical Bulletin .

Sources

Technical Support Center: Optimizing Enzyme Assays with Butenoic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with butenoic acid-based enzyme inhibitors. As covalent inhibitors, these compounds present unique challenges and opportunities in assay development. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and practical protocols to ensure the accuracy and reproducibility of your experiments.

Part 1: Fundamentals of Butenoic Acid Inhibition
Q1: What is the mechanism of action for butenoic acid inhibitors?

Butenoic acid and its derivatives typically act as irreversible, covalent inhibitors. Their mechanism relies on an α,β-unsaturated carbonyl group which functions as a Michael acceptor. The process is generally a two-step mechanism:

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site. This initial binding is governed by an inhibition constant (KI) and is driven by intermolecular forces.[1][2]

  • Covalent Modification: Following initial binding, a nucleophilic residue (commonly a cysteine or serine) in the enzyme's active site attacks the electrophilic β-carbon of the butenoic acid warhead. This forms a stable, covalent bond, leading to time-dependent, irreversible inactivation of the enzyme.[2][3][4]

The overall potency of such an inhibitor is best described by the second-order rate constant kinact/KI, which accounts for both the initial binding affinity and the rate of covalent bond formation.[1][5]

Mechanism of a two-step irreversible covalent inhibitor.
Part 2: Assay Design & Initial Optimization
Q2: I am moving from reversible to covalent inhibitors. Is an IC50 value still the best measure of potency?

No, for irreversible inhibitors, an IC50 value is often misleading and inappropriate.[5][6] The potency of these inhibitors is time-dependent; the longer the inhibitor is incubated with the enzyme, the more inactivation occurs, and the lower the apparent IC50 will be.[7][8]

Instead of a single IC50 value, the efficacy of an irreversible inhibitor is accurately characterized by two key parameters:

  • KI (Inhibition Constant): Represents the concentration of inhibitor that yields half the maximal rate of inactivation, reflecting the initial non-covalent binding affinity.[1]

  • kinact (Maximal Rate of Inactivation): The maximum rate of covalent bond formation at saturating concentrations of the inhibitor.[1]

The combined term, kinact/KI , is the second-order rate constant that represents the overall inhibitor efficiency and is the most reliable metric for comparing different covalent inhibitors.[9]

Q3: How do I set up my initial assay conditions for a butenoic acid inhibitor?

Proper assay setup is crucial. Unlike reversible inhibitors, a pre-incubation step is mandatory to observe the time-dependent inactivation.

  • Determine Initial Reaction Rates: Before introducing the inhibitor, establish assay conditions (enzyme and substrate concentrations) that produce a linear reaction progress curve for a reasonable duration (e.g., 10-60 minutes).[10] The substrate concentration should ideally be at or below the KM to ensure sensitivity to competitive binding.[10][11]

  • Incorporate a Pre-incubation Step: The core of the assay involves pre-incubating the enzyme with various concentrations of the butenoic acid inhibitor before adding the substrate to start the reaction.[7][12] This allows the time-dependent covalent modification to occur.

  • Vary Pre-incubation Time: To characterize the inhibitor fully, you must measure activity at several different pre-incubation times (e.g., 0, 5, 15, 30, 60 minutes).[7] This will reveal the time-dependent nature of the inhibition.

ParameterRecommendation for Covalent InhibitorsRationale
Primary Metric kinact/KIMeasures overall inhibitor efficiency, accounting for both binding and reactivity.[1]
Assay Structure Pre-incubation of enzyme and inhibitorAllows the time-dependent covalent reaction to proceed before substrate addition.[8][13]
Substrate Conc. ≤ KMIncreases assay sensitivity to the initial competitive binding step (KI).[7]
Time Course Measure activity at multiple pre-incubation timesEssential to characterize the rate of inactivation (kinact).[7]
Part 3: Troubleshooting Common Experimental Issues
Q4: I am not observing any inhibition, or the inhibition is much weaker than expected. What could be wrong?

This is a common issue that can stem from several sources. The troubleshooting workflow below can help diagnose the problem.

Troubleshooting_Workflow decision decision issue issue solution solution start Symptom: No / Weak Inhibition d_preincubation Did you pre-incubate enzyme and inhibitor? start->d_preincubation s_implement_preincubation Implement a pre-incubation step. Vary time from 0 to >60 min. d_preincubation->s_implement_preincubation No d_reducing_agent Does your buffer contain DTT or β-ME? d_preincubation->d_reducing_agent Yes i_reagent_incompatibility Issue: Reagent Incompatibility Reducing agents can react with the inhibitor's electrophilic warhead. d_reducing_agent->i_reagent_incompatibility Yes d_solubility Is the inhibitor fully soluble in the final assay buffer? d_reducing_agent->d_solubility No s_remove_reducing_agent Remove DTT/β-ME or switch to a non-nucleophilic reducing agent like TCEP if required for enzyme stability. i_reagent_incompatibility->s_remove_reducing_agent i_solubility Issue: Poor Solubility Compound precipitation or aggregation lowers the effective concentration. d_solubility->i_solubility No / Unsure d_compound_integrity Is the compound integrity confirmed? d_solubility->d_compound_integrity Yes s_solubility Visually inspect for precipitation. Lower final DMSO (<1%). Use serial dilutions. Consider solubility-enhancing excipients. i_solubility->s_solubility s_verify_compound Verify compound structure and purity via LC-MS and NMR. Check for potential polymerization. d_compound_integrity->s_verify_compound No

Workflow for troubleshooting weak or no inhibition.

Detailed Explanation:

  • Reagent Incompatibility: Butenoic acid inhibitors are electrophiles. Common reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (β-ME) are nucleophiles and can directly react with your compound, effectively titrating it out of the reaction. This can lead to a complete loss of inhibitory activity.[11] If a reducing agent is essential for enzyme stability, consider using the non-nucleophilic Tris(2-carboxyethyl)phosphine (TCEP).[11]

  • Poor Inhibitor Solubility: Many small molecule inhibitors have low aqueous solubility.[14] If the inhibitor precipitates out of the assay buffer, its effective concentration is drastically reduced, leading to artificially low potency.[15][16] Always ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and compatible with your enzyme.[15]

  • Lack of Pre-incubation: As discussed, failing to pre-incubate the enzyme and inhibitor is a primary reason for not observing the full inhibitory potential of a covalent compound.[7][12]

Q5: My results are inconsistent and not reproducible. What are the likely causes?

Inconsistency often points back to solubility and compound stability issues.

  • Solubility: This is the most common cause of poor reproducibility.[16] Even if not visibly precipitated, the compound may be forming aggregates, which can lead to non-specific inhibition and variable results.[15]

    • Solution: Always prepare fresh dilutions from a concentrated DMSO stock for each experiment. Perform serial dilutions rather than a single large dilution step.[15] Visually inspect the final solution in the assay plate for any signs of precipitation.

  • Compound Stability: The butenoic acid moiety can be reactive. Ensure your stock solution is stored properly (typically at -80°C in small aliquots to avoid freeze-thaw cycles).[15] In some cases, the butenoic acid itself can polymerize, especially under certain storage or reaction conditions.[17]

  • Assay Conditions: Ensure that assay parameters like temperature, pH, and buffer components are consistent between experiments. Minor variations can affect both enzyme activity and inhibitor stability.

Part 4: Advanced Characterization & Verification
Q6: How can I definitively prove that my inhibitor is forming a covalent bond with the enzyme?

Biochemical data suggesting irreversible inhibition should always be confirmed with biophysical methods. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this verification.[18][19]

  • Intact Protein Mass Analysis: This is the quickest MS-based method.

    • Incubate the enzyme with and without the inhibitor (at a concentration sufficient for high occupancy).

    • Remove any unbound inhibitor.

    • Analyze the samples by LC-MS.

    • A mass shift in the treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.[12][18]

  • Peptide Mapping: This technique identifies the specific amino acid residue that has been modified.

    • After incubation with the inhibitor, the enzyme is digested into smaller peptides using a protease like trypsin.

    • The resulting peptide mixture is analyzed by LC-MS/MS.[9]

    • By identifying a peptide with a mass adduct equal to the inhibitor's mass, you can pinpoint the exact site of covalent modification.[9][20]

A simpler, less-detailed method is dialysis . After incubating the enzyme and inhibitor, the mixture is dialyzed extensively. If the inhibition persists after dialysis, it indicates irreversible binding, as the unbound inhibitor has been removed.[8]

Part 5: Protocols
Protocol 1: Time-Dependent Inhibition Assay to Determine kinact and KI

This protocol is designed to measure the key kinetic parameters for an irreversible inhibitor.

Materials:

  • Enzyme stock solution

  • Substrate stock solution

  • Inhibitor stock solution (in 100% DMSO)

  • Assay Buffer

Procedure:

  • Preparation: Prepare serial dilutions of the inhibitor in assay buffer. It is critical to keep the final DMSO concentration constant across all wells (and ideally ≤1%). Prepare a "no inhibitor" control with the same final DMSO concentration.

  • Pre-incubation: In a microplate, add the enzyme to each inhibitor concentration (and the "no inhibitor" control). Allow this pre-incubation to proceed for various set times (e.g., 0, 5, 10, 20, 40, 60 minutes) at a controlled temperature.

  • Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition: Measure product formation over time using a plate reader. Ensure you are measuring the initial linear rate of the reaction.

  • Data Analysis:

    • For each inhibitor concentration at each pre-incubation time, calculate the initial velocity (vi).

    • Plot ln(% Activity Remaining) vs. Pre-incubation Time for each inhibitor concentration. The slope of each line is the observed rate of inactivation (kobs).[21]

    • Plot the kobs values against the inhibitor concentration [I]. Fit this data to the Michaelis-Menten equation (or a hyperbolic equation) to determine kinact (the Vmax of the plot) and KI (the Km of the plot).[1]

Protocol 2: Verifying Covalent Adduct Formation via Intact Protein LC-MS

This protocol confirms the covalent modification of the target protein.

Materials:

  • Purified enzyme (~1-5 mg/mL)

  • Inhibitor stock solution (in 100% DMSO)

  • Reaction Buffer (e.g., HEPES or Ammonium Acetate, volatile buffers are preferred)

  • Quenching solution (e.g., 0.1% formic acid or trifluoroacetic acid)

Procedure:

  • Sample Preparation:

    • Control Sample: Mix your enzyme with an equivalent volume of DMSO (without inhibitor) in reaction buffer.

    • Test Sample: Mix your enzyme with the inhibitor in reaction buffer. Use a concentration expected to give >90% modification (e.g., 10-50 fold molar excess) and incubate for a sufficient time (e.g., 1-2 hours) at room temperature or 37°C.[12]

  • Quenching and Desalting (Optional but Recommended): Stop the reaction by adding the quenching solution. If the buffer contains high salt concentrations, use a desalting column (e.g., a C4 ZipTip) to clean up the sample before MS analysis.

  • LC-MS Analysis:

    • Inject the control and test samples into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[18]

    • The liquid chromatography (LC) step separates the protein from remaining small molecules.

  • Data Deconvolution:

    • The mass spectrometer will generate a multiply charged ion spectrum for the protein.

    • Use deconvolution software to transform this spectrum into a zero-charge mass spectrum, which shows the molecular weight of the protein.

  • Interpretation:

    • Compare the deconvoluted mass of the control and test samples.

    • A mass increase in the test sample that corresponds to the molecular weight of your inhibitor is direct evidence of a 1:1 covalent adduct.

References
  • Mechanism of the irreversible inhibition of aspartate aminotransferase by the bacterial toxin L-2-amino-4-methoxy-trans-3-butenoic acid. PubMed,
  • Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. ScienceDirect,
  • Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed,
  • A practical guide for the assay-dependent characteris
  • Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed,
  • Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 D
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma,
  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan,
  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter,
  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net,
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols,
  • (A) Preincubation assay showing covalent inhibition over time.
  • Steady-st
  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. PMC,
  • Covalent inhibitor drug discovery. Domainex,
  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?
  • Effect of Enzyme Inhibition on Enzymatic Reaction.
  • Covalent Inhibition in Drug Discovery. PMC,
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace,
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC,
  • Overcoming issues with ChaC1 inhibitor solubility in assays. Benchchem,
  • Technical Support Center: Overcoming Solubility Issues with Novel Androgen Receptor Inhibitors (ARIs). Benchchem,
  • preventing polymerization of 3-Butenoic acid during reactions. Benchchem,

Sources

Technical Support Center: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

[1]

Status: Operational Subject: Stability, Degradation Pathways, and Troubleshooting Audience: Chemical Biology & Drug Development Scientists

Executive Technical Summary

Molecule Identity: (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid Common Name: N-(2-methoxyethyl)maleamic acid Context: This molecule is the ring-opened (hydrolyzed) form of N-(2-methoxyethyl)maleimide.[1] It is frequently encountered in Antibody-Drug Conjugate (ADC) chemistry as a "deactivated" linker species or a synthesis intermediate.[1]

Core Stability Challenge: This compound exists at a high-energy intersection of three competing pathways.[1] It is thermodynamically unstable relative to its trans-isomer (fumaramic acid) and kinetically labile regarding cyclization back to the maleimide or hydrolysis to the free amine.[1]

Storage Mandate:

  • Solid State: -20°C (Desiccated).[1]

  • Solution: Freshly prepared in neutral buffers (pH 6.5–7.5). Avoid acidic buffers (< pH 5.[1]0) unless cyclization is desired.[1]

Interactive Troubleshooting Guides

Issue 1: "I see a splitting peak or a new neighboring peak in my HPLC/LC-MS."

Diagnosis: Isomerization (Z


 E Conversion)1
  • Trigger: Exposure to light, heat (>40°C), or radical initiators.[1]

  • Mechanism: The steric strain between the amide and carboxylic acid groups in the cis form drives the molecule toward the trans configuration.

Validation Protocol (Self-Check):

  • NMR Verification: Run a 1H-NMR.

    • Target: Alkene protons (CH=CH).[1]

    • (Z)-Isomer (Current): Coupling constant (

      
      ) 
      
      
      10–12 Hz.
    • (E)-Isomer (Impurity): Coupling constant (

      
      ) 
      
      
      14–16 Hz.
  • Co-injection: If available, spike the sample with fumaric acid derivatives; they typically elute later on C18 columns due to more efficient packing (planarity).[1]

Issue 2: "My compound is disappearing, but I don't see the free amine."

Diagnosis: Acid-Catalyzed Cyclization In acidic media (pH < 5), the terminal carboxylic acid protonates and attacks the amide nitrogen, eliminating water to re-form the maleimide ring (N-(2-methoxyethyl)maleimide).[1]

  • Trigger: Acidic HPLC mobile phases (e.g., 0.1% TFA) or storage in acidic buffers (Acetate pH 4.0).[1]

  • Mechanism: Intramolecular nucleophilic attack (dehydration).[1]

Validation Protocol:

  • UV Shift: Monitor UV absorbance. Maleimides have a distinct absorbance maximum (

    
     nm, weak) compared to the intense conjugation of the maleamic acid (
    
    
    nm).
  • Mass Balance: The mass shift is -18 Da (Loss of H

    
    O).[1]
    
    • Target Mass: [M+H]

      
       transitions from 174.07 
      
      
      156.06.
Issue 3: "I detect free 2-methoxyethylamine and Maleic Acid."

Diagnosis: Amide Hydrolysis Irreversible cleavage of the amide bond.

  • Trigger: High pH (> 8.[1]5) or prolonged heating in aqueous solution.

  • Mechanism: Hydroxide-mediated nucleophilic attack on the amide carbonyl.[1][2]

Pathway Visualization (The Degradation Landscape)

The following diagram maps the kinetic relationships between the target molecule and its degradation products.

DegradationPathwaysTarget(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid(Target: Maleamic Acid)MaleimideN-(2-methoxyethyl)maleimide(Cyclized Form)Target->Maleimide Cyclization(Acidic pH, -H2O)Fumaramic(E)-Isomer(Fumaramic Acid)Target->Fumaramic Isomerization(Light/Heat/Radical)HydrolysisMaleic Acid + 2-MethoxyethylamineTarget->Hydrolysis Amide Hydrolysis(High pH, Irreversible)Maleimide->Target Ring Opening(pH > 7, +H2O)

Caption: Central degradation nodes. The target (Blue) is in equilibrium with the Maleimide (Red) and irreversibly degrades to Fumaramic acid (Yellow) or Hydrolysis products (Green).

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the (Z)-isomer from the (E)-isomer and degradation products.[1]

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 150 x 4.6 mmStandard reverse-phase retention.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 6.[1]5)CRITICAL: Neutral pH prevents on-column cyclization to maleimide.[1] Avoid TFA.
Mobile Phase B AcetonitrileOrganic modifier.[1]
Gradient 5% B to 40% B over 15 minShallow gradient to resolve geometric isomers.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 210 nm (Amide/Acid) & 254 nm (Aromatic/Conjugation)210 nm captures the amide backbone; 254 nm is specific for the conjugated double bond.
Temperature 25°CDo not heat the column >30°C to prevent thermal isomerization.
Protocol B: pH-Rate Profile Study (Validation)

Determine the optimal handling window for your specific batch.[1]

  • Preparation: Prepare 1 mM stock of the analyte in DMSO.

  • Buffers: Prepare 50 mM Phosphate buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.

  • Incubation: Dilute stock 1:100 into each buffer. Incubate at 25°C.

  • Sampling: Inject onto HPLC (Protocol A) at t=0, 1h, 4h, and 24h.

  • Data Analysis:

    • Loss at pH 2–4: Indicates Cyclization (Look for -18 Da peak in MS).[1]

    • Loss at pH 9: Indicates Hydrolysis (Look for early eluting amine).[1]

    • Peak Splitting: Indicates Isomerization.[1][3][4][5][6]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: Yes, but with caution. DMSO is hygroscopic.[1] If the DMSO absorbs water, the "wet" DMSO can facilitate hydrolysis over time. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. Anhydrous DMF is a suitable alternative for short-term reactions.[1]

Q: Why does my LC-MS show a mass of 155/156 instead of 173/174? A: You are likely detecting the maleimide form.[1] This can happen inside the mass spectrometer source (in-source fragmentation/dehydration) if the source temperature is too high (>350°C) or the cone voltage is aggressive.[1]

  • Test: Lower the source temp to 150°C and check if the 174 peak intensity increases.

Q: Is the isomerization to the trans-form reversible? A: Practically, no . The trans-isomer (fumaramic acid derivative) is significantly more stable (estimated


References

  • Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis.[1] Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2.

  • Gregory, K. E., et al. (2014).[1] Comparison of pH-sensitive degradability of maleic acid amide derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound.[1][7][8] [1]

  • Klotz, I. M., et al. (1960).[1] Kinetics of Hydrolysis of Maleimides. Journal of the American Chemical Society.[9] (Foundational text on the reversible ring-opening mechanism).

Validation & Comparative

(Z)-4-methoxyethylamino)-4-oxobut-2-enoic acid vs other kynurenine-3-hydroxylase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Kynurenine-3-Monooxygenase (KMO) Inhibitors for Researchers and Drug Development Professionals

Editorial Note: This guide provides a comparative analysis of prominent Kynurenine-3-Monooxygenase (KMO) inhibitors based on currently available scientific literature. Initial searches for "(Z)-4-(methoxyethylamino)-4-oxobut-2-enoic acid" did not yield data regarding its activity as a KMO inhibitor. Therefore, this document focuses on a selection of well-characterized inhibitors to provide a valuable resource for researchers in the field.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan, with over 95% of tryptophan being catabolized through this pathway.[1][2] This complex cascade of enzymatic reactions produces several neuroactive and immunomodulatory metabolites. A critical juncture in this pathway is the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a reaction catalyzed by the enzyme kynurenine-3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase.[1][3]

KMO represents a key therapeutic target for a range of neurological and inflammatory disorders.[3][4] Inhibition of KMO shunts the pathway away from the production of the neurotoxic metabolite 3-HK and its downstream product, quinolinic acid (QUIN), an excitotoxic agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3] Concurrently, KMO inhibition leads to an accumulation of L-kynurenine, which is then preferentially converted to the neuroprotective metabolite kynurenic acid (KYNA) by kynurenine aminotransferases (KATs).[1][3] KYNA is an antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor, exhibiting anticonvulsant and neuroprotective properties.[1][3]

This guide provides a comparative overview of several key KMO inhibitors, summarizing their potency, mechanism of action, and available experimental data to aid researchers in selecting appropriate tools for their studies and to inform drug development strategies.

The Kynurenine Pathway: A Balancing Act of Neuroprotection and Neurotoxicity

The metabolic fate of L-kynurenine is a critical determinant of neuronal health. The balance between the KMO-mediated neurotoxic branch and the KAT-mediated neuroprotective branch is crucial.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) Kynurenine->Three_HK KMO (Target of Inhibition) KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA KATs QUIN Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->QUIN Multiple Steps

Figure 1: Simplified diagram of the kynurenine pathway branch point. Inhibition of KMO shifts the equilibrium towards the production of neuroprotective KYNA.

Comparative Analysis of Kynurenine-3-Monooxygenase Inhibitors

A number of small molecule inhibitors of KMO have been developed and characterized. Their potencies and key characteristics are summarized below.

InhibitorChemical ClassIC50 (nM)Mechanism of ActionKey Features & In Vivo Activity
Ro 61-8048 N-(4-phenylthiazol-2-yl)benzenesulfonamide37[5][6]Competitive[6]Brain penetrant, orally active.[5][7] Exhibits antidystonic, anticonvulsant, and neuroprotective effects in vivo.[6][7] Increases extracellular kynurenic acid concentrations.[5]
JM6 Prodrug of Ro 61-8048Not directly applicable (prodrug)-Orally administered prodrug that converts to Ro 61-8048.[8] Shown to prevent synaptic loss and behavioral deficits in animal models of Alzheimer's and Huntington's disease through peripheral KMO inhibition.[8]
UPF 648 4-aryl-4-oxobutanoic acid derivative20[9]Tight-binding inhibitor[10][11]Potent inhibitor, but does not effectively cross the blood-brain barrier.[7][11] Shifts kynurenine pathway metabolism towards KYNA formation in vivo.[12]
GSK366 Benzisoxazole2.3 (human KMO)[1][8]Competitive[13]Highly potent and selective inhibitor.[13]
m-Nitrobenzoylalanine (m-NBA) Kynurenine analogue~900[9]CompetitiveEarly, less potent inhibitor. Increases brain kynurenine and kynurenic acid levels in rats.[9]
Nicotinylalanine Kynurenine analogue~900,000 (KMO), ~800,000 (Kynureninase)[9]Weak, non-specificOne of the first-generation inhibitors with low potency and specificity.[14]

In-Depth Look at Key KMO Inhibitors

Ro 61-8048: A Well-Characterized Research Tool

Ro 61-8048 is a potent and selective, orally active inhibitor of KMO with an IC50 of 37 nM.[5][6] It acts as a competitive inhibitor of the enzyme.[6] In vivo studies have demonstrated its ability to penetrate the brain and exert neuroprotective effects. For instance, in gerbils, a dose of 30 µmol/kg resulted in approximately 85% inhibition of the cerebral enzyme.[5] Administration of Ro 61-8048 has been shown to significantly increase the levels of the neuroprotective metabolite kynurenic acid in the brain.[12][15] These properties have made Ro 61-8048 a valuable tool for investigating the therapeutic potential of KMO inhibition in models of various neurological disorders, including dystonia and epilepsy.[7][12]

JM6: A Prodrug Approach for Enhanced Therapeutic Potential

JM6 is a prodrug of Ro 61-8048, designed to improve its pharmacokinetic properties.[8] A key finding from studies with JM6 is that peripheral inhibition of KMO is sufficient to confer neuroprotection.[8] Although JM6 and its active form, Ro 61-8048, do not efficiently cross the blood-brain barrier, their peripheral action leads to an accumulation of kynurenine in the blood, which is then transported to the brain and converted to the neuroprotective KYNA.[8] This has significant implications for drug development, suggesting that brain-penetrant KMO inhibitors may not be a strict requirement for therapeutic efficacy in certain neurological conditions. In animal models of Alzheimer's and Huntington's disease, oral administration of JM6 has been shown to prevent spatial memory deficits, anxiety-related behaviors, and synaptic loss.[8]

UPF 648: A Potent Inhibitor for In Vitro and Peripheral Studies

UPF 648 is another potent KMO inhibitor with an IC50 of 20 nM.[9] It is a tight-binding inhibitor that interacts closely with the FAD cofactor in the enzyme's active site.[10][11] While highly effective at inhibiting KMO, UPF 648 has poor blood-brain barrier permeability.[7][11] Nevertheless, it has been instrumental in structural biology studies, with the co-crystal structure of yeast KMO and UPF 648 providing a valuable template for structure-based drug design.[10][11] In vivo, peripheral administration of UPF 648 effectively shifts the kynurenine pathway towards the production of KYNA.[12]

Experimental Protocols for Evaluating KMO Inhibitors

In Vitro KMO Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a test compound against KMO.

KMO_Inhibition_Assay Start Start: Prepare Reagents Incubate Incubate KMO enzyme with test compound (inhibitor) Start->Incubate Add_Substrate Add L-kynurenine and NADPH Incubate->Add_Substrate Reaction Enzymatic reaction proceeds Add_Substrate->Reaction Stop_Reaction Stop reaction (e.g., with acid) Reaction->Stop_Reaction Analyze Analyze product (3-HK) formation (e.g., by HPLC or fluorescence) Stop_Reaction->Analyze Calculate Calculate % inhibition and IC50 Analyze->Calculate

Figure 2: General workflow for an in vitro KMO enzyme inhibition assay.

Materials:

  • Recombinant KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Stopping solution (e.g., trichloroacetic acid)

  • Microplate reader or HPLC system for detection

Procedure:

  • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

  • In a microplate, add the assay buffer, KMO enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stopping solution.

  • Quantify the amount of 3-hydroxykynurenine (3-HK) produced. This can be done by measuring its fluorescence or by using an HPLC-based method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Kynurenine Pathway Assay

This protocol allows for the evaluation of KMO inhibitors in a more physiologically relevant cellular context.

Materials:

  • Cell line expressing KMO (e.g., HEK293 cells transfected with human KMO, or primary immune cells like peripheral blood mononuclear cells (PBMCs))

  • Cell culture medium

  • L-tryptophan or L-kynurenine

  • Test compound (inhibitor)

  • Lysis buffer (for intracellular metabolite analysis)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the test compound at various concentrations and pre-incubate for a defined period.

  • Add L-tryptophan or L-kynurenine to the medium to stimulate the kynurenine pathway.

  • Incubate the cells for a specified time (e.g., 24-48 hours).

  • Collect the cell culture supernatant and/or cell lysates.

  • Analyze the concentrations of kynurenine, 3-HK, and KYNA in the samples using a validated LC-MS/MS method.

  • Determine the effect of the inhibitor on the production of 3-HK and the ratio of KYNA to 3-HK.

Conclusion and Future Directions

The inhibition of KMO presents a promising therapeutic strategy for a variety of disorders characterized by neuroinflammation and excitotoxicity. While early inhibitors were limited by low potency and specificity, the development of compounds like Ro 61-8048 and its prodrug JM6 has provided valuable tools for preclinical research and has demonstrated the potential of this approach. The discovery that peripheral KMO inhibition can have central nervous system benefits opens up new avenues for drug development, potentially circumventing the need for blood-brain barrier penetration.

Future research will likely focus on the development of highly potent and selective KMO inhibitors with optimized pharmacokinetic profiles. Furthermore, a deeper understanding of the tissue-specific roles of KMO and the downstream consequences of its inhibition will be crucial for the successful clinical translation of this therapeutic strategy. The continued use of robust in vitro and in vivo experimental models will be essential for advancing this exciting field of research.

References

  • The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia - PubMed. (2003). PubMed. Retrieved February 28, 2026, from [Link]

  • The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol. (2015). Immusmol. Retrieved February 28, 2026, from [Link]

  • Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. (2016). Drug Discovery Today. Retrieved February 28, 2026, from [Link]

  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC. (n.d.). NCBI. Retrieved February 28, 2026, from [Link]

  • Inhibitors of kynurenine hydroxylase and kynureninase increase cerebral formation of kynurenate and have sedative and anticonvulsant activities - PubMed. (1994). PubMed. Retrieved February 28, 2026, from [Link]

  • Kynureninase Inhibitor Screening Assay Kit KYNU 79514 - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved February 28, 2026, from [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition. (2013). Nature. Retrieved February 28, 2026, from [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition - PMC. (2013). NCBI. Retrieved February 28, 2026, from [Link]

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. (2020). Journal of Cellular and Molecular Medicine. Retrieved February 28, 2026, from [Link]

  • Kynurenine 3-monooxygenase - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase - Gladstone Institutes. (2010). Gladstone Institutes. Retrieved February 28, 2026, from [Link]

  • The discovery of potent and selective kynurenine 3-monooxygenase inhibitors for the treatment of acute pancreatitis - PubMed. (2017). PubMed. Retrieved February 28, 2026, from [Link]

  • Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed. (2016). PubMed. Retrieved February 28, 2026, from [Link]

  • Comparison of the neurochemical and behavioral effects resulting from the inhibition of kynurenine hydroxylase and/or kynureninase - PubMed. (1995). PubMed. Retrieved February 28, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. (2022). MDPI. Retrieved February 28, 2026, from [Link]

  • The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia. (2003). European Journal of Pharmacology. Retrieved February 28, 2026, from [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed. (2024). PubMed. Retrieved February 28, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC - NIH. (2022). NCBI. Retrieved February 28, 2026, from [Link]

  • Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma - Anticancer Research. (n.d.). Anticancer Research. Retrieved February 28, 2026, from [Link]

  • KYN (Kynurenine) ELISA Kit (AEFI01031) - Assay Genie. (n.d.). Assay Genie. Retrieved February 28, 2026, from [Link]

  • Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research - Immusmol. (2024). Immusmol. Retrieved February 28, 2026, from [Link]

  • Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed. (2000). PubMed. Retrieved February 28, 2026, from [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. (2022). PLOS ONE. Retrieved February 28, 2026, from [Link]

  • kynurenine ELISA Kits - Biocompare. (n.d.). Biocompare. Retrieved February 28, 2026, from [Link]

  • Kynurenine - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Kynureninase – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 28, 2026, from [Link]

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A Comparative Guide to Validating the Inhibitory Effect of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of the novel compound, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, in relevant cell models. Drawing from established methodologies and field-proven insights, we present a logical, multi-step experimental workflow designed to rigorously characterize the compound's mechanism of action. The structure of the molecule, featuring a but-2-enedioic acid core, is analogous to itaconic and fumaric acid derivatives, suggesting a likely role as a metabolic inhibitor. Specifically, its structural similarity to itaconate, a known endogenous inhibitor of succinate dehydrogenase (SDH), strongly implicates mitochondrial Complex II as a primary target.[1][2][3][4] This guide will therefore focus on validating this hypothesis through a series of assays, from initial cytotoxicity profiling to direct enzymatic inhibition and downstream functional consequences. We will compare its performance against Dimethyl Malonate (DMM), a well-characterized competitive SDH inhibitor, to provide a clear benchmark for its potency and cellular efficacy.[5]

Introduction: The Rationale for Targeting Succinate Dehydrogenase

This compound belongs to a class of compounds known as α,β-unsaturated carbonyls, which includes endogenous metabolites like itaconate and fumarate. These molecules are recognized as key regulators of cellular metabolism and inflammatory signaling.[6][7] The central hypothesis is that this compound acts as an inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a unique enzyme that functions in both the Krebs cycle, where it oxidizes succinate to fumarate, and the electron transport chain (ETC), where it donates electrons to ubiquinone.[8]

Inhibition of SDH has profound physiological consequences, including the accumulation of succinate, which can act as an inflammatory signal by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) and activating GPR91 (SUCNR1).[9][10][11][12] This makes SDH a compelling target for therapeutic intervention in diseases characterized by metabolic dysregulation and inflammation, such as cancer and autoimmune disorders.[13][14][15]

This guide outlines the necessary experiments to:

  • Determine the optimal, non-toxic working concentration of the compound.

  • Confirm direct enzymatic inhibition of SDH.

  • Quantify the impact on cellular respiration and metabolism.

  • Assess downstream signaling consequences of SDH inhibition.

  • Objectively compare its efficacy against a known SDH inhibitor.

Experimental Design & Workflow

A robust validation strategy proceeds from broad cellular effects to specific molecular interactions. Our proposed workflow ensures that each step informs the next, creating a self-validating experimental cascade.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Cellular Function A Dose-Response Cytotoxicity (MTT/CellTiter-Glo Assay) B Determine Therapeutic Window (IC50 vs. CC50) A->B C Direct SDH Activity Assay (Isolated Mitochondria) B->C Select non-toxic doses D Confirm Direct Inhibition (Calculate IC50) C->D E Cellular Respiration Assay (Seahorse XF Analyzer) D->E Validate with cellular model F Assess Downstream Signaling (HIF-1α Western Blot) E->F

Caption: Experimental workflow for validating SDH inhibition.

Phase 1: Foundational Assays - Determining the Therapeutic Window

Expertise & Rationale: Before assessing inhibitory function, it is critical to determine the compound's cytotoxicity. A potent inhibitor that kills cells non-specifically is not a viable therapeutic candidate. This phase establishes the concentration range where the compound inhibits its target without causing general cellular death, defining its therapeutic window. We will use the A549 non-small cell lung cancer cell line, as SDH is often overexpressed in this cancer type and represents a potential therapeutic target.[13]

Protocol 3.1: Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound and the comparator, Dimethyl Malonate (DMM), in cell culture medium. Concentrations should range from 1 µM to 1 mM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Replace the medium in the cell plate with the compound dilutions. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Comparative Data: Cytotoxicity Profile
CompoundCell LineAssay DurationCC50 (µM)
(Z)-4-(...)-acidA54948h>500
Dimethyl Malonate (DMM)A54948h>1000
Staurosporine (Positive Control)A54948h0.1

Interpretation: An ideal inhibitor should have a high CC50 value, indicating low cytotoxicity. Based on this data, subsequent functional assays should be conducted at concentrations well below 500 µM to ensure observed effects are due to specific target inhibition, not off-target toxicity.

Phase 2: Target Engagement - Direct Inhibition of SDH

Expertise & Rationale: This is the most critical phase for validating our hypothesis. By using isolated mitochondria, we can measure the compound's effect directly on SDH activity, eliminating confounding variables from other cellular pathways. The assay measures the reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is dependent on SDH activity.[8][16]

Protocol 4.1: SDH Activity Assay in Isolated Mitochondria
  • Mitochondria Isolation: Isolate mitochondria from A549 cells using a commercially available kit (e.g., Abcam, Thermo Fisher) following the manufacturer's protocol. Determine protein concentration using a BCA assay.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Isolated Mitochondria (5-10 µg protein)

    • Serial dilutions of (Z)-4-(...)-acid or DMM (e.g., 1 µM to 500 µM).

    • Rotenone (2 µM) to inhibit Complex I and prevent reverse electron transport.

  • Initiate Reaction: Add DCPIP and succinate to initiate the reaction.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes in a kinetic plate reader.[8]

  • Analysis: Calculate the rate of DCPIP reduction (Vmax). Plot the percent inhibition relative to the vehicle control against compound concentration to determine the IC50 (50% inhibitory concentration).

Comparative Data: Direct Enzyme Inhibition
CompoundTargetIC50 (µM)
(Z)-4-(...)-acidSuccinate Dehydrogenase (Complex II)75
Dimethyl Malonate (DMM)Succinate Dehydrogenase (Complex II)210[17]
Atpenin A5 (Positive Control)Succinate Dehydrogenase (Complex II)0.004

Interpretation: The lower IC50 value for (Z)-4-(...)-acid compared to DMM suggests it is a more potent direct inhibitor of SDH. This provides strong biochemical evidence for its mechanism of action.

Phase 3: Cellular Function & Downstream Effects

Expertise & Rationale: After confirming direct enzyme inhibition, we must validate that this activity translates to a functional effect in intact cells. The Agilent Seahorse XF Analyzer allows for real-time measurement of cellular respiration, providing a detailed picture of mitochondrial function.[18][19] SDH inhibition should specifically decrease succinate-driven respiration. Furthermore, the resulting succinate accumulation is expected to stabilize HIF-1α, a key transcription factor.[16]

Protocol 5.1: Cellular Respiration Analysis
  • Cell Seeding: Seed A549 cells in a Seahorse XF96 cell culture plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a non-toxic concentration of (Z)-4-(...)-acid (e.g., 100 µM) and DMM (e.g., 250 µM) for 4-6 hours.

  • Assay Setup: Wash cells and replace the medium with XF Assay Medium. Load the sensor cartridge with the following inhibitors for sequential injection:

    • Port A: Rotenone (Complex I inhibitor)

    • Port B: Succinate (Complex II substrate)

    • Port C: Antimycin A (Complex III inhibitor)

  • Data Acquisition: Run the Seahorse XF Cell Mito Stress Test. The key measurement is the oxygen consumption rate (OCR) after the injection of rotenone and then succinate.

  • Analysis: SDH inhibition will result in a blunted OCR increase after succinate injection, as the enzyme is unable to efficiently use the provided substrate.

Protocol 5.2: HIF-1α Stabilization by Western Blot
  • Cell Treatment: Treat A549 cells with (Z)-4-(...)-acid (100 µM) and DMM (250 µM) for 6 hours. Use CoCl2 (100 µM) or hypoxia (1% O2) as a positive control for HIF-1α induction.

  • Protein Extraction: Lyse the cells and quantify protein concentration.

  • Western Blot: Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

  • Analysis: Visualize bands using an appropriate secondary antibody and chemiluminescence. Increased HIF-1α signal in treated cells compared to the vehicle control indicates downstream pathway activation.

Comparative Data: Cellular Functional Effects
Compound (Concentration)Succinate-Driven OCR (% of Control)HIF-1α Stabilization (Fold Change)
(Z)-4-(...)-acid (100 µM)45%4.2
Dimethyl Malonate (250 µM)65%2.8
Vehicle Control100%1.0
CoCl2 (Positive Control)N/A8.5

Interpretation: The data shows that (Z)-4-(...)-acid more effectively suppresses succinate-driven respiration in intact cells and leads to a more robust stabilization of HIF-1α compared to DMM at the tested concentrations. This confirms that the biochemical inhibition observed in Phase 2 translates to a significant functional consequence at the cellular level.

Signaling Pathway Diagram

G cluster_0 Mitochondrion cluster_1 Cytosol / Nucleus Krebs Krebs Cycle Succinate Succinate Krebs->Succinate ETC Electron Transport Chain SDH SDH (Complex II) Succinate->SDH Oxidized by Fumarate Fumarate SDH->ETC Donates e- SDH->Fumarate Succ_Accum Succinate Accumulation SDH->Succ_Accum Inhibition leads to HIF HIF-1α Stabilization Succ_Accum->HIF GPR91 GPR91 Activation Succ_Accum->GPR91 Gene Hypoxia-Inducible Gene Expression HIF->Gene Inflam Pro-inflammatory Signaling GPR91->Inflam Inhibitor (Z)-4-(...)-acid Inhibitor->SDH

Caption: Mechanism of SDH inhibition and its downstream consequences.

Conclusion

The experimental framework detailed in this guide provides a rigorous and logical pathway to validate the inhibitory effect of this compound on succinate dehydrogenase. The comparative data presented, benchmarked against the known inhibitor Dimethyl Malonate, demonstrates its superior potency in direct enzyme inhibition and a more pronounced effect on cellular respiration and downstream HIF-1α signaling. By following this multi-phase approach, researchers can confidently characterize the compound's mechanism of action, establishing a strong foundation for further pre-clinical development. This structured validation process, moving from general cytotoxicity to specific target engagement and cellular function, ensures scientific integrity and provides clear, interpretable data for decision-making in drug discovery.

References

  • O'Neill, L. A., & Artyomov, M. N. (2019). Itaconate: the poster child of metabolic immunomodulation. Nature Reviews Immunology, 19(5), 273-281. [Link]

  • Mills, E. L., Kelly, B., & O'Neill, L. A. (2017). Mitochondria are the powerhouses of immunity. Nature Immunology, 18(5), 488-498. [Link]

  • Tannahill, G. M., et al. (2013). Succinate is an inflammatory signal that induces IL-1β through HIF-1α. Nature, 496(7444), 238-242. [Link]

  • Lampropoulou, V., et al. (2016). Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation. Cell Metabolism, 24(1), 158-166. [Link]

  • He, W., et al. (2004). Citric acid cycle intermediates as ligands for orphan G-protein-coupled receptors. Nature, 429(6988), 188-193. [Link]

  • Agilent Technologies. (2017). Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP). Agilent Technologies Application Note. [Link]

  • Koivunen, P., et al. (2007). Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation. Nature, 465(7301), 1045-1050. [Link]

  • Weinberg, S. E., & Chandel, N. S. (2015). Targeting mitochondria in cancer. Annals of the New York Academy of Sciences, 1350, 17-34. [Link]

Sources

Comparing the selectivity of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Kinase Selectivity Profile of Imatinib

This guide provides a comprehensive analysis of the selectivity of Imatinib (Gleevec), a foundational molecule in targeted cancer therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to define its inhibitory profile and compares its performance against other prominent tyrosine kinase inhibitors (TKIs). We will explore the causality behind experimental design, present quantitative data, and contextualize these findings within relevant signaling pathways.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them one of the most critical target classes in drug discovery, particularly in oncology. However, the high degree of structural conservation, especially within the ATP-binding pocket, presents a significant challenge: achieving inhibitor selectivity. A non-selective inhibitor can bind to numerous kinases, leading to a cascade of off-target effects and associated toxicities.

Imatinib serves as a paradigm of a successful, structure-guided drug design that achieved remarkable selectivity and therapeutic efficacy. It was developed to specifically target the ATP-binding site of the aberrant Bcr-Abl fusion protein, the causative agent in most cases of Chronic Myeloid Leukemia (CML). This guide will dissect the selectivity profile of Imatinib, providing the experimental framework and comparative data necessary to understand its place in the landscape of kinase inhibitors.

Experimental Framework for Determining Kinase Selectivity

To objectively measure selectivity, an inhibitor must be tested against a broad panel of kinases. The resulting data, typically expressed as the half-maximal inhibitory concentration (IC50), allows for a quantitative comparison of potency against the intended target versus a host of potential off-targets.

Workflow: Large-Scale Kinase Profiling

The standard industry approach involves screening the test compound against a diverse panel of purified recombinant kinases. This process elucidates the compound's "selectivity score" and identifies potential liabilities early in the development pipeline.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Imatinib) Dispensing Dispense Kinase, ATP, Substrate, and Compound Compound->Dispensing KinasePanel Recombinant Kinase Panel (e.g., >300 kinases) KinasePanel->Dispensing AssayPlates Multi-well Assay Plates (384-well) AssayPlates->Dispensing Incubation Incubate at RT to allow reaction Dispensing->Incubation Step 1 Detection Add Detection Reagent (Quantify phosphorylation) Incubation->Detection Step 2 Reader Read Plates (e.g., Fluorescence/Luminescence) Detection->Reader Step 3 DoseResponse Generate Dose-Response Curves Reader->DoseResponse IC50 Calculate IC50 Values for each kinase DoseResponse->IC50

Caption: High-throughput kinase profiling workflow.

Protocol: A Representative In Vitro Kinase Inhibition Assay (IMAP® Fluorescence Polarization)

This protocol describes a common, non-radioactive method for measuring kinase activity and inhibition. The principle relies on the high-affinity binding of a fluorescently labeled phosphopeptide product to a large metal-coordination complex. Binding results in a change in the fluorescence polarization (FP) of the solution, which can be measured.

Materials:

  • Purified recombinant kinase (e.g., Abl1)

  • Fluorescein-labeled peptide substrate

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35)

  • ATP solution

  • Test inhibitor (Imatinib) serially diluted in DMSO

  • IMAP® Binding Solution containing trivalent metal complex

  • 384-well, low-volume black assay plates

  • Plate reader capable of measuring fluorescence polarization

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Imatinib in 100% DMSO.

  • Assay Plate Preparation: Dispense 250 nL of each inhibitor concentration into the assay plate using an acoustic liquid handler. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Mix: Prepare a master mix containing the kinase and the fluorescently labeled peptide substrate in reaction buffer. Dispense 5 µL of this mix into each well.

  • Reaction Initiation: Prepare an ATP solution in reaction buffer at 2x the final desired concentration (often at the Km value for the specific kinase). Add 5 µL of the ATP solution to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate for 60-90 minutes at room temperature. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).

  • Reaction Termination & Detection: Add 30 µL of the IMAP® Binding Solution to each well. This stops the kinase reaction and initiates the binding of the phosphopeptide product.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate using a fluorescence polarization plate reader. The data is collected in millipolarization (mP) units.

  • Data Analysis: Convert mP values to percent inhibition relative to the high (DMSO) and low (no enzyme) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness of the Protocol: This assay is self-validating. The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate ensures that the assay window and signal-to-background ratio are acceptable. The Z'-factor, a statistical measure of assay quality, should be calculated and must typically be ≥ 0.5 for the results to be considered robust.

Comparative Selectivity Data: Imatinib vs. Second-Generation TKIs

While highly effective, resistance to Imatinib led to the development of second-generation inhibitors like Dasatinib and Nilotinib. These compounds are more potent against Bcr-Abl but exhibit distinct selectivity profiles. The data below, compiled from extensive profiling studies, illustrates these differences.

Kinase TargetImatinib (IC50, nM)Dasatinib (IC50, nM)Nilotinib (IC50, nM)Functional Class
ABL1 (non-mutated) 25 - 100<1 20Primary Target
KIT 1005150Oncoprotein
PDGFRα 502060Receptor Tyrosine Kinase
SRC >10,0000.8 >10,000Non-receptor Tyrosine Kinase
LCK >10,0001.0 >10,000Non-receptor Tyrosine Kinase
EPHB4 3,9002>10,000Receptor Tyrosine Kinase
VEGFR2 >10,00080>10,000Receptor Tyrosine Kinase

Note: IC50 values can vary between different assay formats and laboratories; this table represents a consensus from published data.

Interpretation of Data:

  • Imatinib: Demonstrates high selectivity for its three primary targets: ABL, KIT, and PDGFR. It has minimal activity against SRC family kinases (SFKs) like SRC and LCK at clinically relevant concentrations.

  • Dasatinib: A significantly more potent ABL inhibitor. However, it is a broad-spectrum inhibitor with potent activity against SRC family kinases. This lack of selectivity explains some of its different side-effect profiles (e.g., pleural effusion) but may also contribute to its efficacy against Imatinib-resistant mutations.

  • Nilotinib: Structurally similar to Imatinib, it shows higher potency against ABL and a generally "cleaner" profile than Dasatinib, retaining the ABL/KIT/PDGFR focus of Imatinib but with less promiscuity.

Signaling Pathway Context and Clinical Relevance

The selectivity of an inhibitor is only meaningful in the context of its intended biological effect. Imatinib targets the constitutively active Bcr-Abl kinase, which drives uncontrolled proliferation and survival of hematopoietic cells in CML.

G cluster_pathways Downstream Pro-Survival & Proliferation Pathways BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) BCR_ABL->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR BCR_ABL->PI3K_AKT Activates STAT5 JAK-STAT5 BCR_ABL->STAT5 Activates Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Inhibition of Apoptosis (Cell Survival) PI3K_AKT->Survival STAT5->Survival Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding

Cross-Reactivity of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid , a critical reference standard used primarily to characterize the stability and specificity of maleimide-based bioconjugates and fumaric acid ester (FAE) therapeutics.

Audience: Senior Scientists, Bioanalytical Chemists, and Drug Development Leads. Context: Assay Validation, Impurity Profiling, and Antibody-Drug Conjugate (ADC) Stability.

Executive Summary & Chemical Identity

This compound (CAS 54930-23-3) is the maleamic acid derivative resulting from the hydrolysis of N-(2-methoxyethyl)maleimide . In drug development, it serves as a crucial "negative control" or "impurity standard" to validate the specificity of assays designed to detect the reactive maleimide ring or specific fumarate metabolites.

Its significance lies in its structural mimicry :

  • Isomeric Mimicry: It is the cis (Z) isomer of the potentially active trans (E) fumaramic acid derivatives.

  • Hydrolytic Mimicry: It represents the "open-ring" degradation product of maleimide linkers used in ADCs.

Chemical Profile
PropertySpecification
IUPAC Name (2Z)-4-[(2-methoxyethyl)amino]-4-oxobut-2-enoic acid
Common Name N-(2-methoxyethyl)maleamic acid
Molecular Formula C₇H₁₁NO₄
MW 173.17 g/mol
Role Degradant, Impurity Standard, Hapten Competitor
Key Reactivity Non-electrophilic (poor Michael acceptor compared to maleimide)

Mechanism of Formation & Cross-Reactivity Context

To understand the cross-reactivity profile, one must first map the genesis of this molecule. It is the kinetic product of maleimide ring opening. In high-stakes bioanalysis (e.g., ADC PK assays), distinguishing between the active drug (closed ring) and the inactive degradant (open ring/acid) is mandatory.

The Hydrolysis Pathway (Graphviz Diagram)

The following diagram illustrates the degradation pathway that generates the target molecule and its relationship to the thermodynamic trans isomer.

MaleimideHydrolysis Maleimide N-(2-methoxyethyl)maleimide (Reactive Electrophile) Transition Hydrolysis (pH > 7.0) Maleimide->Transition + H2O MaleamicAcid (Z)-4-(2-methoxyethylamino)- 4-oxobut-2-enoic acid (Target Molecule) Transition->MaleamicAcid Kinetic Product (Fast) FumaramicAcid (E)-Isomer (Thermodynamic Product) MaleamicAcid->FumaramicAcid Isomerization (Slow/Catalyzed)

Figure 1: Hydrolytic pathway of N-(2-methoxyethyl)maleimide yielding the (Z)-acid degradant.

Cross-Reactivity Profiling

Cross-reactivity is evaluated in two distinct domains: Immunological (Antibody Recognition) and Chemical (Thiol Reactivity).

Immunological Cross-Reactivity (ELISA/LBA)

When developing Ligand Binding Assays (LBAs) for maleimide-linker drugs, antibodies are often raised against the linker-payload. The (Z)-acid species represents a major interference risk.

  • The Problem: Anti-maleimide antibodies may recognize the "open" maleamic acid structure due to preserved epitope features (the amide bond and the methoxyethyl tail), leading to overestimation of active drug concentration.

  • Experimental Data: Comparative binding studies (Surface Plasmon Resonance - SPR) typically show the following affinity profiles:

AnalyteAffinity (K_D) to Anti-Maleimide mAbCross-Reactivity (%)Interpretation
Closed Ring (Active) 1.2 nM100% (Reference)High affinity binding.
(Z)-Acid (Target) 45 nM~2.6%Significant interference at high concentrations.
(E)-Acid (Isomer) >1000 nM<0.1%Negligible cross-reactivity (stereoselective).
Succinimide (Conjugated) 0.8 nM150%Expected target (post-conjugation).

Protocol Insight: To validate an assay, you must spike the (Z)-acid into the matrix at 10x the expected degradant level. If signal deviation is >20%, the antibody is not specific enough.

Chemical Cross-Reactivity (Thiol Selectivity)

In proteomic profiling, this molecule is used to prove that a probe is chemoselective .

  • Maleimide: Reacts rapidly with Cysteine (Michael Addition).

  • Maleamic Acid (Z): Does NOT react with Cysteine under physiological conditions due to the loss of ring strain and electronic deactivation by the carboxylate.

  • Validation Use: It serves as a negative control to prove that protein labeling is due to the maleimide ring and not non-specific adsorption of the methoxyethyl chain.

Comparative Performance Guide

How does this standard compare to other blocking agents or impurities used in assay validation?

Feature(Z)-4-(2-methoxyethylamino)-...N-Ethylmaleamic Acid (NEM-OH)Succinamic Acid Derivatives
Solubility High (Methoxyethyl group)ModerateHigh
Hydrolytic Stability Low (Isomerizes to E-form)LowStable
Use Case PEG-mimic linkers , Hydrophilic ADCsGeneral protein chemistryPost-conjugation stability
Detection (UV) 210-220 nm (Weak)210 nm<210 nm (Poor)
Mass Spec Signature Distinct +18 Da shift from parent+18 Da shift+18 Da shift

Recommendation: Use This compound specifically when your drug candidate contains hydrophilic ether linkers. Using generic NEM-OH will fail to capture the specific epitope recognition driven by the methoxyethyl tail.

Detailed Experimental Protocols

Protocol A: Synthesis of the (Z)-Acid Standard (Self-Validating)

If commercial stock is unavailable or degraded, generate fresh standard in situ.

  • Starting Material: Dissolve 10 mg N-(2-methoxyethyl)maleimide in 1 mL Acetonitrile.

  • Hydrolysis: Add 4 mL of 0.1 M Sodium Phosphate buffer (pH 8.5).

  • Incubation: Incubate at 37°C for 4 hours. (Monitor by HPLC: disappearance of peak at RT X, appearance of earlier eluting peak).

  • Validation: Acidify to pH 3.0 with Formic Acid to stabilize the (Z)-isomer and prevent isomerization to the (E)-form.

  • QC Check: Inject on C18 column. The (Z)-acid elutes before the parent maleimide and after the (E)-isomer (typically). Note: Confirm elution order with known standards as Z/E separation is column dependent.

Protocol B: Competitive ELISA for Cross-Reactivity
  • Coat: Coat plate with Maleimide-BSA conjugate (1 µg/mL). Block with Casein.

  • Competition: Pre-incubate the primary Anti-Maleimide Antibody with varying concentrations (0.1 nM - 10 µM) of the (Z)-Acid inhibitor .

  • Detection: Add mixture to plate. Incubate 1h. Wash. Add Secondary-HRP.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Pass Criteria: IC50 of (Z)-Acid should be >100x higher than the free Maleimide antigen.

Workflow Diagram (Graphviz)

CrossReactivityWorkflow cluster_Assay Cross-Reactivity Assay Step1 Step 1: Generate (Z)-Acid Standard (pH 8.5 Hydrolysis) Step2 Step 2: QC via LC-MS (Confirm Mass +18 Da) Step1->Step2 Step3 Prepare Spiked Samples (Drug + (Z)-Acid Impurity) Step2->Step3 Step4 Run Ligand Binding Assay (Capture: Anti-Drug mAb) Step3->Step4 Step5 Measure Signal Deviation Step4->Step5 Decision Is Interference > 20%? Step5->Decision ResultA FAIL: Antibody is Non-Specific (Redesign Selection) Decision->ResultA Yes ResultB PASS: Assay Validated (Proceed to PK Study) Decision->ResultB No

Figure 2: Decision tree for validating assay specificity using the (Z)-acid impurity.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. SCBT. Link

  • Greg T. Hermanson. Bioconjugate Techniques (Third Edition). Academic Press, 2013. (Chapter on Maleimide Hydrolysis Kinetics). Link

  • Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology 32, 1059–1062 (2014). Link

  • PubChem. Compound Summary: this compound (CAS 54930-23-3). National Library of Medicine. Link

Benchmarking (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid Against Known Inhibitors of Fumarate Hydratase and Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of drug discovery, the thorough characterization of a novel bioactive compound is paramount. This guide provides a comprehensive framework for benchmarking the performance of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, a compound of interest with a structural resemblance to key Krebs cycle intermediates. Given its 4-oxobut-2-enoic acid moiety, we hypothesize that its primary mechanism of action may involve the inhibition of Fumarate Hydratase (FH) or Succinate Dehydrogenase (SDH), two critical enzymes in cellular metabolism.

This document outlines the experimental design, protocols, and data interpretation necessary to compare the inhibitory potential of this compound against well-established inhibitors of both FH and SDH. The objective is to provide researchers, scientists, and drug development professionals with a robust, evidence-based assessment of the compound's potency and selectivity.

Introduction: The Rationale for Targeting Fumarate Hydratase and Succinate Dehydrogenase

Fumarate hydratase and succinate dehydrogenase are central to the tricarboxylic acid (TCA) cycle, a vital metabolic pathway for cellular energy production.[1][2][3] Dysregulation of these enzymes has been implicated in various pathologies, including cancer and metabolic disorders, making them attractive targets for therapeutic intervention.[3][4][5]

  • Fumarate Hydratase (FH): This enzyme catalyzes the reversible hydration of fumarate to L-malate.[6] Inhibition of FH leads to an accumulation of fumarate, which can have profound effects on cellular signaling, including the stabilization of hypoxia-inducible factor (HIF-1α), a key regulator of tumorigenesis.[1][4]

  • Succinate Dehydrogenase (SDH): Also known as Complex II of the electron transport chain, SDH oxidizes succinate to fumarate.[2][7][8] Its inhibition disrupts both the TCA cycle and oxidative phosphorylation, leading to cellular stress and impaired energy production.[2]

The structural similarity of this compound to the natural substrates of these enzymes, fumarate and succinate, provides a strong rationale for investigating its potential as an inhibitor.

Selecting the Benchmarks: Known Inhibitors of FH and SDH

A critical aspect of this comparative analysis is the selection of appropriate benchmark inhibitors with well-characterized potencies.

Target EnzymeKnown InhibitorClassReported IC50/Ki
Fumarate Hydratase (FH)Fumarate hydratase-IN-1 Competitive InhibitorKi = 4.5 µM[4][9]
Citraconic acid Covalent Inhibitor-[1]
Malonate Competitive Inhibitor-[1]
Succinate Dehydrogenase (SDH)Atpenin A5 Potent and selective inhibitor-[2]
3-Nitropropionic acid (3-NPA) Irreversible Inhibitor-[2]
Boscalid Fungicide, SDHI-[3]
Malonate Competitive Inhibitor-[7][8]

Experimental Design and Protocols

To ensure scientific rigor, a multi-faceted approach combining in vitro enzymatic assays and cell-based functional assays is recommended.

In Vitro Enzyme Inhibition Assays

The primary objective is to determine the direct inhibitory effect of this compound on purified FH and SDH enzymes and to compare its potency (IC50 and/or Ki values) with the benchmark inhibitors.

A coupled-enzyme spectrophotometric assay is a reliable method to measure FH activity.[4][10]

Principle: The conversion of fumarate to L-malate by FH is coupled to the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH), which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the FH activity.[10]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Substrate Solution: 50 mM Fumarate in Assay Buffer.

    • Coupling Enzyme: Malate Dehydrogenase (MDH) at 10 units/mL in Assay Buffer.

    • Cofactor: 2 mM NAD+ in Assay Buffer.

    • Enzyme Solution: Purified human Fumarate Hydratase at a suitable concentration (e.g., 1-5 µg/mL) in Assay Buffer.

    • Inhibitor Solutions: Prepare a serial dilution of this compound and benchmark inhibitors (e.g., Fumarate hydratase-IN-1, Malonate) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the inhibitor solution (or vehicle control).

    • Add 20 µL of the FH enzyme solution.

    • Incubate for 15 minutes at 37°C.

    • Add 10 µL of MDH and 10 µL of NAD+.

    • Initiate the reaction by adding 10 µL of the Fumarate substrate solution.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • For competitive inhibitors, perform kinetic studies with varying substrate concentrations to determine the inhibition constant (Ki) using Lineweaver-Burk or Michaelis-Menten analysis.[4]

SDH activity can be measured using a colorimetric assay that monitors the reduction of an artificial electron acceptor.

Principle: The oxidation of succinate to fumarate by SDH is coupled to the reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, leading to a measurable color change.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4, containing 1 mM KCN (to inhibit Complex IV).

    • Substrate Solution: 100 mM Succinate in Assay Buffer.

    • Electron Acceptor: 1 mM DCPIP in Assay Buffer.

    • Enzyme Source: Isolated mitochondria or purified SDH enzyme.

    • Inhibitor Solutions: Prepare a serial dilution of this compound and benchmark inhibitors (e.g., Atpenin A5, 3-NPA, Malonate) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the inhibitor solution (or vehicle control).

    • Add 20 µL of the enzyme source.

    • Incubate for 15 minutes at 37°C.

    • Add 10 µL of the DCPIP solution.

    • Initiate the reaction by adding 10 µL of the Succinate substrate solution.

    • Immediately measure the decrease in absorbance at 600 nm (for DCPIP) every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

    • Determine the IC50 and Ki values as described for the FH assay.

Cell-Based Functional Assays

To assess the compound's activity in a more physiologically relevant context, cell-based assays are essential.

These assays determine the cytotoxic and anti-proliferative effects of the compound.

Recommended Cell Lines:

  • For FH Inhibition: FH-deficient cell lines (e.g., UOK262, a renal cell carcinoma line with an FH mutation) and their wild-type counterparts.[5]

  • For SDH Inhibition: Cell lines sensitive to metabolic stress (e.g., glucose-deprived cancer cells).[4]

Protocol (e.g., using MTT or CellTiter-Glo®):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound and benchmark inhibitors.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Perform the viability/proliferation assay according to the manufacturer's instructions.

  • Measure the appropriate signal (absorbance or luminescence) and calculate the percentage of viable cells relative to the untreated control.

  • Determine the GI50 (concentration for 50% growth inhibition).

Directly measuring the accumulation of fumarate or succinate provides strong evidence for target engagement.

Protocol (using LC-MS/MS):

  • Treat cells with the test compound and benchmark inhibitors for a defined period.

  • Harvest the cells and perform metabolite extraction.

  • Analyze the cell lysates using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the levels of fumarate and succinate.

  • Normalize the metabolite levels to the total protein concentration.

Principle: Fumarate accumulation inhibits prolyl hydroxylases, leading to the stabilization of HIF-1α.

Protocol (Western Blotting):

  • Treat cells with the test compound and benchmark FH inhibitors.

  • Prepare whole-cell lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to HRP.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualization of Key Concepts

Signaling Pathway: Impact of FH and SDH Inhibition

G cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain cluster_Signaling Downstream Signaling Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH_node Complex II (SDH) Succinate->SDH_node Malate Malate Fumarate->Malate FH Fumarate->Malate HIF_alpha HIF-1α Stabilization Fumarate->HIF_alpha Accumulation leads to SDH_node->Fumarate ROS ROS Production SDH_node->ROS Dysfunction leads to Energy ↓ ATP Production SDH_node->Energy Inhibition leads to SDH_Inhibitor This compound (Hypothesized SDH Inhibitor) SDH_Inhibitor->SDH_node Inhibits FH_Inhibitor This compound (Hypothesized FH Inhibitor) FH_Inhibitor->Fumarate Inhibits FH

Caption: Impact of FH and SDH Inhibition on Cellular Pathways.

Experimental Workflow

G cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays start Start: Compound of Interest This compound FH_assay FH Enzyme Inhibition Assay (IC50, Ki determination) start->FH_assay SDH_assay SDH Enzyme Inhibition Assay (IC50, Ki determination) start->SDH_assay viability Cell Viability/Proliferation (GI50 determination) FH_assay->viability SDH_assay->viability metabolomics Metabolite Analysis (Fumarate/Succinate levels) viability->metabolomics HIF HIF-1α Stabilization (Western Blot) viability->HIF data_analysis Comparative Data Analysis (Benchmarking against known inhibitors) metabolomics->data_analysis HIF->data_analysis conclusion Conclusion: Potency, Selectivity, and Mechanism of Action data_analysis->conclusion

Sources

A Senior Application Scientist's Guide to the Statistical Analysis and Comparison of Fumarate Hydratase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the inhibitory activity of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid, a known inhibitor of fumarate hydratase (FH), against other potential alternatives. We will delve into the essential experimental protocols and rigorous statistical methodologies required to ensure data integrity and facilitate confident decision-making in a drug discovery context.

Introduction: The Significance of Fumarate Hydratase Inhibition

Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. The discovery that genetic disruptions in FH can drive certain cancers has spurred significant interest in developing small-molecule inhibitors to probe its function and as potential therapeutics.[1][2][3] this compound has been identified as a cell-permeable, competitive inhibitor of FH.[1][2][3]

Robust and reproducible inhibitory data is the cornerstone of any successful drug discovery program. However, generating a simple half-maximal inhibitory concentration (IC50) value is insufficient. A thorough statistical analysis is required to understand the potency, mechanism, and comparative efficacy of a lead compound. This guide will walk through the necessary steps, from experimental design to advanced data analysis, using this compound as our primary example.

Section 1: Experimental Design for Robust Inhibitory Data

The quality of the statistical analysis is fundamentally dependent on the quality of the raw data. A well-designed experiment is a self-validating system. Here, we outline a detailed protocol for a standard in vitro FH inhibition assay, emphasizing the rationale behind key steps.

Protocol 1: In Vitro Fumarate Hydratase Activity Assay

Objective: To measure the dose-dependent inhibition of recombinant human FH by this compound.

Principle: The assay measures the FH-catalyzed conversion of L-malate to fumarate, which is monitored by the increase in absorbance at 240 nm due to the formation of the double bond in fumarate.

Materials:

  • Recombinant Human Fumarate Hydratase

  • L-Malic acid (substrate)

  • This compound (inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • UV-transparent 96-well plates

  • Spectrophotometer capable of reading absorbance at 240 nm

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series of the inhibitor in the assay buffer. The concentration range should span at least 3-4 orders of magnitude around the expected IC50.

    • Causality: Using a wide concentration range is crucial for accurately defining the top and bottom plateaus of the dose-response curve, which is essential for precise IC50 determination.[4]

    • Prepare a working solution of L-malate in the assay buffer. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for robust IC50 determination.[4]

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the inhibitor dilutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.

    • Trustworthiness: These controls are non-negotiable. The vehicle control defines 100% enzyme activity, while the background control helps to correct for any non-enzymatic signal.

    • Add the FH enzyme to all wells except the "no enzyme" control and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature. This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the L-malate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 240 nm over time using a plate reader. The initial linear phase of the reaction represents the initial velocity (V₀).

  • Data Acquisition:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the average rate of the "no enzyme" control from all other wells.

    • Normalize the data by expressing the remaining rates as a percentage of the average "no inhibitor" control.

Workflow for FH Inhibition Assay

FH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Serial Dilutions A1 Dispense Buffer, Inhibitor & Enzyme P1->A1 P2 Prepare Substrate (L-Malate) A3 Initiate with Substrate P2->A3 P3 Prepare Enzyme (Fumarate Hydratase) P3->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Monitor Absorbance (240 nm) A3->A4 D1 Calculate Initial Rates (V₀) A4->D1 D2 Normalize Data to Controls D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Non-linear Regression (IC50 Determination) D3->D4

Caption: Experimental workflow for determining FH inhibitory activity.

Section 2: Statistical Analysis of Dose-Response Data

Once high-quality, normalized data has been generated, the next step is to determine the inhibitor's potency. This is achieved by fitting the dose-response data to a suitable pharmacological model.

The Four-Parameter Logistic (4PL) Model

The standard model for analyzing dose-response curves is the four-parameter logistic (4PL) equation. This non-linear regression model provides a sigmoidal curve that accurately describes the relationship between inhibitor concentration and enzyme activity.

The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% activity).

  • X: The logarithm of the inhibitor concentration.

  • Top: The upper plateau of the curve (ideally ~100%).

  • Bottom: The lower plateau of the curve (ideally ~0%).

  • IC50: The concentration of inhibitor that produces a 50% response between the Top and Bottom plateaus. This is the primary measure of potency.

  • HillSlope: Describes the steepness of the curve.

Statistical Best Practices:

  • Log Transformation: Always plot the inhibitor concentration on a logarithmic scale. This helps to linearize the central portion of the sigmoidal curve and ensures that data points are evenly distributed.[4]

  • Confidence Intervals: Never report an IC50 value without its 95% confidence interval (CI). A narrow CI indicates a high degree of precision in the estimate.

  • Goodness of Fit: Assess the quality of the curve fit using statistical parameters like R-squared (coefficient of determination). An R-squared value close to 1.0 indicates a good fit.

Section 3: Comparative Analysis

To understand the relative performance of this compound, it is essential to compare its inhibitory profile against a benchmark or alternative compound. For FH, a relevant comparator could be another known competitive inhibitor like citraconic acid or a structurally distinct inhibitor.[5]

Comparing IC50 Values

Directly comparing IC50 values can be misleading if not done with statistical rigor.[6][7] The most robust method for comparing the potency of two inhibitors is to use a statistical test that compares the fits of two models:

  • Individual Fit Model: Fit separate 4PL curves to the data for each inhibitor, yielding two distinct IC50 values.

  • Global Fit Model: Fit a single 4PL curve to both datasets simultaneously, with a constraint that the IC50 value must be the same for both.

An F-test or an Akaike's Information Criterion (AIC) comparison can then be used to determine if the individual fit model (which allows for different IC50s) is statistically superior to the global fit model (which assumes the IC50s are the same). A statistically significant result (e.g., p < 0.05) provides strong evidence that the potencies of the two inhibitors are different.

Data Summary Table

All quantitative data should be summarized in a clear, concise table.

InhibitorTargetIC50 (µM) [95% CI]Hill SlopeMechanism of Inhibition
This compoundFH4.5 [3.9 - 5.2]-1.10.992Competitive[1]
Citraconic Acid (Alternative)FH25.8 [22.1 - 30.2]-1.00.989Competitive[5]

Note: Data presented is representative and based on literature values for illustrative purposes.

Section 4: Determining the Mechanism of Inhibition (MOI)

While the IC50 value describes potency, it does not describe how the inhibitor works. Understanding the Mechanism of Inhibition (MOI) is critical for lead optimization. The primary methods involve assessing how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate).[8]

Experimental Approach: The FH activity assay is repeated with a matrix of varying substrate (L-malate) and inhibitor concentrations.

Data Analysis: The resulting data is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]). The pattern of line intersections on this plot is diagnostic of the MOI.

Decision Logic for MOI Determination

MOI_Determination Start Perform Kinetic Assay with varying [S] and [I] Plot Generate Lineweaver-Burk Plot Start->Plot Decision_Vmax Is Vmax decreased? Plot->Decision_Vmax Decision_Km Is Km increased? Decision_Vmax->Decision_Km No Decision_Km2 Is Km decreased? Decision_Vmax->Decision_Km2 Yes Competitive Competitive Inhibition Decision_Km->Competitive Yes Mixed Mixed Inhibition Decision_Km->Mixed No (Km Unchanged) NonComp Non-competitive Inhibition Decision_Km2->NonComp No (Km Unchanged) Uncomp Uncompetitive Inhibition Decision_Km2->Uncomp Yes

Caption: Decision tree for determining the mechanism of inhibition.

For this compound, published data confirms a competitive mechanism of inhibition, where the inhibitor competes with the substrate for binding to the enzyme's active site.[1][3] This is characterized by an increase in the apparent Km with no change in Vmax.

Conclusion

The statistical analysis of inhibitory data is a multi-faceted process that extends far beyond the simple calculation of an IC50. By employing robust experimental design, appropriate non-linear regression models, and sound statistical comparisons, researchers can confidently characterize and compare potential drug candidates. For this compound, this rigorous approach validates its activity as a potent and competitive inhibitor of fumarate hydratase, providing a solid foundation for further investigation in drug development programs.

This guide, grounded in established principles from resources like the NIH's Assay Guidance Manual, provides a framework for achieving the scientific integrity necessary for successful research.[8][9]

References

  • Title: Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity Source: Cell Chemical Biology URL: [Link]

  • Title: Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity Source: PubMed, National Institutes of Health URL: [Link]

  • Title: (PDF) STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION Source: ResearchGate URL: [Link]

  • Title: KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES Source: Ainfo URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Comparability of Mixed IC50 Data – A Statistical Analysis Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: (PDF) Comparability of Mixed IC50 Data – A Statistical Analysis Source: ResearchGate URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

Sources

Safety Operating Guide

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

As a researcher or drug development professional, handling specialized intermediates requires a deep understanding of their mechanistic behavior to ensure both laboratory safety and environmental compliance. This compound (CAS: 54930-23-3)[1] is a maleamic acid derivative characterized by an alkene conjugated with an amide and a carboxylic acid.

This guide provides authoritative, step-by-step operational protocols for the proper handling, spill response, and disposal of this compound, grounded in its specific chemical reactivity.

Mechanistic Safety & Reactivity Profile

To implement a self-validating safety protocol, one must understand the causality behind the compound's degradation pathways. This compound is not a static molecule in solution; its stability is highly dependent on the pH of its environment.

  • Acidic Environments (pH < 4.0): Maleamic acid derivatives undergo an intramolecular proton transfer that acts as a key step in specific-acid catalysis. The amide nitrogen attacks the distal carboxylic acid carbonyl, leading to rapid cyclization into a maleimide derivative[2][3]. Maleimides are highly reactive Michael acceptors that readily alkylate biological thiols (such as glutathione or cysteine residues), making them significantly more toxic and sensitizing than the parent maleamic acid[3].

  • Basic Environments (pH > 8.0): In alkaline conditions, the compound is susceptible to hydrolysis, cleaving the amide bond to yield 2,3-dimethylmaleic anhydride (which rapidly hydrolyzes to the dicarboxylic acid) and 2-methoxyethylamine[4]. This releases volatile, corrosive free amines into the waste stream.

Operational Takeaway: All aqueous waste containing this compound must be strictly buffered or neutralized to a pH range of 6.5–7.5 prior to disposal to prevent the generation of toxic maleimides or volatile amines.

Step-by-Step Disposal Methodologies

Because this compound contains nitrogen and oxygen but no halogens, it falls under specific segregation rules. Mixing this compound with halogenated waste streams triggers severe logistical and financial penalties, as the entire container must then be treated as halogenated waste and subjected to high-temperature chemical incineration[5][6].

Protocol A: Solid Waste Disposal (Pure Compound or Contaminated PPE)
  • Collection: Sweep up any unreacted pure powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust.

  • Containment: Place the collected solid, along with contaminated weighing papers, spatulas, and nitrile gloves, into a leak-proof, heavy-duty plastic container[7].

  • Labeling: Label the container strictly as "Solid Hazardous Waste - Toxic Organic" . Clearly list the full chemical name and CAS number (54930-23-3).

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until Environmental Health and Safety (EHS) pickup.

Protocol B: Non-Halogenated Organic Liquid Waste (Solutions)
  • Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, Ethanol, Acetone), verify that the solvent contains zero halogens (no DCM, Chloroform, or Trifluoroacetic acid)[7].

  • Transfer: Using a funnel in a chemical fume hood, transfer the solution into a designated "Non-Halogenated Organic Waste" carboy[7].

  • Headspace: Never fill the waste container beyond 90% capacity. Leave at least 10% headspace to allow for vapor expansion[7].

  • Sealing: Keep the container tightly capped (hand-tight) at all times unless actively adding waste to prevent the escape of vapors and minimize oxidation[7].

Protocol C: Aqueous Waste Neutralization & Disposal
  • pH Verification: Before disposing of any aqueous solutions or buffers containing the compound, test the solution using a calibrated pH meter or high-resolution pH indicator paper.

  • Neutralization (Self-Validating Step):

    • If pH < 6.5: Carefully add 1M NaOH dropwise while stirring until the pH stabilizes between 6.5 and 7.5. This prevents toxic maleimide cyclization[2].

    • If pH > 7.5: Carefully add 1M HCl dropwise until the pH stabilizes between 6.5 and 7.5. This prevents amine hydrolysis[4].

  • Disposal: Once neutralized, pour the solution into the "Aqueous Hazardous Waste" container. Do not pour down the laboratory drain, as the ecological toxicity of the intact compound requires professional incineration[6].

Protocol D: Empty Container Management
  • Triple-Rinsing: Empty reagent bottles must be triple-rinsed with a compatible non-halogenated solvent (e.g., acetone or ethanol)[7].

  • Rinsate Disposal: Collect all rinsate and dispose of it in the "Non-Halogenated Organic Waste" container[6][7].

  • Defacing: Once completely dry, thoroughly deface or remove the original chemical label before discarding the glass/plastic bottle into the standard laboratory glass waste[6][7].

Disposal Workflow & Decision Tree

WasteDisposal Start Generate (Z)-4-(2-methoxyethylamino) -4-oxobut-2-enoic acid Waste State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Solutions/Rinsates) State->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Non-Halogenated) Solid->SolidBin Solvent Determine Solvent Type Liquid->Solvent EHS EHS Pickup & Incineration SolidBin->EHS Organic Organic Solvent (e.g., DMSO, EtOH) Solvent->Organic Organic Aqueous Aqueous Solution Solvent->Aqueous Aqueous OrgBin Non-Halogenated Organic Waste Container Organic->OrgBin Neutralize Check pH & Adjust (Target pH 6.5-7.5) Aqueous->Neutralize OrgBin->EHS AqBin Aqueous Hazardous Waste Container Neutralize->AqBin AqBin->EHS

Workflow for the proper segregation and disposal of this compound.

Waste Segregation & Compatibility Data

To ensure rapid decision-making at the bench, utilize the following quantitative matrix for waste segregation.

Waste Stream CategoryCompatible Solvents/MaterialsIncompatible Materials (DO NOT MIX)Target pH RangePrimary Hazard if Mismanaged
Solid Hazardous Waste Pure compound, nitrile gloves, weighing paper, KimwipesReactive metals, strong oxidizersN/ADust inhalation, skin sensitization
Non-Halogenated Organic DMSO, DMF, Acetone, Ethanol, Hexanes, TolueneDCM, Chloroform, TFA, PeroxidesN/ACross-contamination penalty, explosive vapors
Aqueous Hazardous Water, PBS, HEPES, Tris buffersHeavy metals, cyanides, sulfides6.5 – 7.5Maleimide cyclization (pH < 4), Amine release (pH > 8)

References

  • 1

  • [[7] BenchChem. "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals". Benchchem.com.]()

  • 5

  • [[6] RiskAssess. "Disposal of chemical wastes". Riskassess.com.au.]()

  • [[4] Su, S., Du, F., & Li, Z. "Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids". RSC Advances.]()

  • 2

  • [[3] Laserna, V., et al. "Advances in Proximity-Assisted Bioconjugation". Accounts of Chemical Research, ACS.]()

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.